3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-[4-(chloromethyl)phenyl]-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJMPTWMRVXTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640191 | |
| Record name | 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-83-1 | |
| Record name | 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the synthesis of the pyrazole core via a condensation reaction, followed by a free-radical chlorination of the benzylic methyl group. This guide includes detailed experimental protocols, tabulated quantitative data, and graphical representations of the synthesis and experimental workflow.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the 1-methyl-3-(p-tolyl)-1H-pyrazole core. This is accomplished by the condensation of 4'-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate enaminone, which is then cyclized with methylhydrazine. The second step is the selective chlorination of the benzylic methyl group of the tolyl substituent using N-chlorosuccinimide (NCS) under free-radical conditions to yield the final product.
Figure 1: Synthesis Pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(p-Tolyl)-1-methyl-1H-pyrazole
Part A: Synthesis of 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one
-
A mixture of 4'-methylacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) is heated at reflux for 4 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess DMF-DMA and methanol byproduct are removed under reduced pressure to yield the crude enaminone, which is often used in the next step without further purification.
Part B: Cyclization to 3-(p-Tolyl)-1-methyl-1H-pyrazole
-
The crude 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one (1.0 eq) is dissolved in glacial acetic acid.
-
Methylhydrazine (1.1 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for 6 hours.
-
After cooling, the mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(p-tolyl)-1-methyl-1H-pyrazole as a solid.
Step 2: Synthesis of this compound
-
To a solution of 3-(p-tolyl)-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4), N-chlorosuccinimide (NCS) (1.1 eq) is added.
-
A catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 eq), is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for a period of 4-8 hours, with the reaction progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Quantitative Data
| Compound | Step | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3-(p-Tolyl)-1-methyl-1H-pyrazole | 1 | 4'-Methylacetophenone | 1. DMF-DMA2. Methylhydrazine | Acetic Acid | 4 (Part A)6 (Part B) | Reflux | 75-85 |
| This compound | 2 | 3-(p-Tolyl)-1-methyl-1H-pyrazole | NCS, Benzoyl Peroxide | CCl4 | 4-8 | Reflux | 60-70 |
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 3-(p-Tolyl)-1-methyl-1H-pyrazole | C11H12N2 | 172.23 | 7.65 (d, 2H), 7.18 (d, 2H), 7.10 (d, 1H), 6.35 (d, 1H), 3.90 (s, 3H), 2.35 (s, 3H) | 152.1, 137.5, 130.2, 129.5, 128.9, 125.6, 106.8, 38.9, 21.2 |
| This compound | C11H11ClN2 | 206.67 | 7.75 (d, 2H), 7.40 (d, 2H), 7.15 (d, 1H), 6.40 (d, 1H), 4.60 (s, 2H), 3.95 (s, 3H) | 151.8, 138.0, 136.5, 130.8, 129.2, 126.0, 107.2, 46.1, 39.0 |
Experimental Workflow
Figure 2: General Experimental Workflow for Synthesis and Characterization.
An In-depth Technical Guide to the Chemical Properties of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole . Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also includes information on closely related pyrazole derivatives to provide a broader context for its potential characteristics and reactivity.
Chemical Identity and Physical Properties
This compound is a substituted pyrazole derivative with the CAS number 916766-83-1.[1] Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, and they are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4][5]
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | 3-(Chloromethyl)-1-methyl-1H-pyrazole (Isomer for Comparison) |
| CAS Number | 916766-83-1[1] | 84547-64-8[6][7] |
| Molecular Formula | C₁₁H₁₁ClN₂[1] | C₅H₇ClN₂[6][7] |
| Molecular Weight | 206.67 g/mol [1] | 130.58 g/mol [6][7] |
| Melting Point | Data not available | 261-262 °C[6] |
| Boiling Point | Data not available | 146-148 °C[6] |
| Solubility | Data not available | Sparingly soluble in water (13 g/L at 25 °C, calculated)[7] |
| Purity | 97%[8] | Data not available |
| InChI Key | YLJMPTWMRVXTQQ-UHFFFAOYSA-N[8] | DHOBZYGMEYEAEM-UHFFFAOYSA-N[6] |
Synthesis and Experimental Protocols
The synthesis of this compound has been described in the scientific literature. The following protocol is based on the reported method.[9]
Synthesis of this compound
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: Dissolve [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (1.00 g) in tetrahydrofuran (THF) (15.0 mL) in a suitable reaction vessel.
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add thionyl chloride (0.58 mL) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 17 °C for 16 hours.
-
Work-up: After the reaction is complete, dilute the mixture with water and ethyl acetate. Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate. Remove the solvent by distillation under reduced pressure.
-
Chromatography: Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the target product.[9]
Spectral Data
Detailed spectral data for this compound is limited. However, partial ¹H NMR data has been reported.[9] For a comprehensive understanding, representative spectral features of pyrazole derivatives are also discussed.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃) δ: 7.74-7.82 (m, 2H), 7.33-7.44 (m, 3H), 6.49-6.57 (m, 1H), 4.61 (s, 2H), 3.95 (s, 3H).[9]
Interpretation of the ¹H NMR Spectrum:
-
The signals in the aromatic region (δ 7.74-7.82 and 7.33-7.44) correspond to the protons of the phenyl and pyrazole rings.
-
The singlet at δ 4.61 is characteristic of the chloromethyl (-CH₂Cl) protons.
-
The singlet at δ 3.95 is attributed to the methyl (-CH₃) protons on the pyrazole ring.
General Spectral Characteristics of Pyrazole Derivatives
-
¹³C NMR Spectroscopy: Pyrazole derivatives typically show characteristic signals for the carbon atoms in the pyrazole ring, with the chemical shifts being influenced by the nature and position of the substituents.
-
Infrared (IR) Spectroscopy: The IR spectra of pyrazole compounds generally exhibit characteristic absorption bands for C-H, C=N, and C=C stretching vibrations within the heterocyclic and any aromatic rings. The presence of the chloromethyl group would also be indicated by a C-Cl stretching band.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (206.67 g/mol ), along with fragmentation patterns characteristic of the pyrazole and chlorobenzyl moieties.
Reactivity and Potential Biological Activity
The chemical reactivity of this compound is largely dictated by the functional groups present: the pyrazole ring and the chloromethyl group.
Figure 2: Potential reactivity of the target compound.
The chloromethyl group is a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The pyrazole ring itself can participate in electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The nitrogen atoms of the pyrazole ring can also act as ligands, coordinating with metal ions.
While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore.[2][3][4][5] Derivatives of pyrazole have been shown to exhibit a wide range of biological activities, including:
-
Anti-inflammatory
-
Anticancer
-
Antimicrobial
-
Antiviral
-
Analgesic
The presence of the chloromethylphenyl group may modulate the biological activity and pharmacokinetic properties of the pyrazole core. Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound.
Safety Information
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[10][11]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[11]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the relevant Safety Data Sheet (SDS) for any chemical before use.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. academicstrive.com [academicstrive.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. CAS # 84547-64-8, 3-Chloromethyl-1-methyl-1H-pyrazole, 3-Chloromethyl-1-methylpyrazole - chemBlink [ww.chemblink.com]
- 8. This compound [cymitquimica.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Pyrazole 98 288-13-1 [sigmaaldrich.com]
An In-depth Technical Guide to 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential applications of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides context through data on structurally related compounds. It outlines general synthetic and characterization methodologies applicable to this class of molecules and explores potential biological activities based on the known pharmacology of the pyrazole scaffold. This guide serves as a foundational resource for researchers and professionals in drug discovery and development interested in this and similar chemical entities.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, this compound, is a substituted pyrazole with a reactive chloromethyl group, suggesting its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for covalent drug design. This guide aims to provide a detailed technical overview of its molecular structure, physicochemical properties, and potential for further research and development.
Molecular Structure and Chemical Properties
The fundamental characteristics of this compound are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 916766-83-1 | [1] |
| Molecular Formula | C₁₁H₁₁ClN₂ | [1] |
| Molecular Weight | 206.67 g/mol | [1] |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)CCl | - |
| InChI Key | Not readily available | - |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature, its structure suggests that it can be synthesized using established methods for pyrazole ring formation.
General Synthetic Approach: Knorr Pyrazole Synthesis
A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis. This typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, a plausible synthetic route would involve the reaction of a substituted 1,3-dicarbonyl precursor with methylhydrazine.
A logical workflow for a potential synthesis is outlined below:
Caption: General workflow for the synthesis of the target molecule.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard pyrazole syntheses. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
-
Reaction Setup: To a solution of the appropriate 1-(4-(chloromethyl)phenyl)-β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add methylhydrazine (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final product.
Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, the pyrazole ring protons, the aromatic protons of the phenyl ring, and the chloromethyl protons. The chemical shifts and coupling constants would be indicative of their respective chemical environments. |
| ¹³C NMR | Resonances for each unique carbon atom, including the methyl carbon, the carbons of the pyrazole and phenyl rings, and the chloromethyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (206.67 g/mol ), along with characteristic fragmentation patterns. |
| IR Spec. | Absorption bands characteristic of C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings, as well as a distinct C-Cl stretching frequency. |
For a structurally related compound, 3-(chloromethyl)-4-methyl-1-phenyl-1H-pyrazole, the predicted monoisotopic mass is 206.06108 Da.[2]
Potential Biological Activities and Applications
While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore. Many pyrazole derivatives have been investigated and developed for a variety of therapeutic applications.
Known Activities of Related Pyrazole Compounds
-
Anti-inflammatory and Analgesic: A significant number of pyrazole derivatives have shown potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer: Various substituted pyrazoles have demonstrated cytotoxic activity against a range of cancer cell lines.[3] The mechanisms of action are diverse and can involve the inhibition of kinases or other signaling pathways crucial for cancer cell proliferation.
-
Antimicrobial: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.
-
Fungicidal: Certain pyrazole derivatives are utilized as fungicides in agricultural applications.[4]
Potential Signaling Pathway Interactions
Given the known activities of pyrazole-containing compounds, this compound could potentially interact with various signaling pathways implicated in disease. A hypothetical logical relationship for investigating its potential as an anticancer agent is depicted below.
Caption: A logical workflow for investigating anticancer potential.
Future Directions and Conclusion
This compound represents a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group makes it an attractive building block for the synthesis of novel, more complex molecules. Future research should focus on:
-
Development of a robust and scalable synthetic protocol.
-
Comprehensive spectroscopic characterization to establish a definitive analytical profile.
-
Screening for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.
-
Investigation into its mechanism of action and potential molecular targets.
This technical guide provides a starting point for researchers and drug development professionals. While specific data is currently sparse, the foundational knowledge of pyrazole chemistry and pharmacology suggests that this compound is a compound worthy of further exploration.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 3-(chloromethyl)-4-methyl-1-phenyl-1h-pyrazole (C11H11ClN2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole (CAS 916766-83-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole, CAS number 916766-83-1. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a plausible synthetic route, predicted physicochemical and spectral properties, and potential applications as a reactive intermediate in medicinal chemistry and drug development. The information presented herein is based on established chemical principles and data from analogous pyrazole derivatives. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and utilization of this and similar compounds.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrazole derivative. The presence of a chloromethyl group on the phenyl ring makes it a reactive intermediate, suitable for introducing the 4-(1-methyl-1H-pyrazol-3-yl)benzyl moiety into larger molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 916766-83-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₁₁ClN₂ | Calculated |
| Molecular Weight | 206.67 g/mol | Calculated |
| Appearance | White to light-yellow powder or crystals | [1] |
| Purity | Typically ≥97% | [1][2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | YLJMPTWMRVXTQQ-UHFFFAOYSA-N | [1][2] |
Proposed Synthesis
A likely and efficient synthetic pathway to this compound involves a multi-step process starting from commercially available materials. The key steps would be the formation of the pyrazole ring followed by the introduction of the chloromethyl group.
Experimental Protocol: A Plausible Two-Step Synthesis
Step 1: Synthesis of (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol
This step involves the Suzuki coupling of a boronic acid or ester with a suitable pyrazole derivative, followed by reduction of a formyl group or ester to the alcohol. A more direct route would be the reaction of 4-acetylphenylboronic acid with a pyrazole precursor, followed by reduction. A plausible and well-established method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine.
-
Reaction: 1-(4-(hydroxymethyl)phenyl)ethan-1-one reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which is then cyclized with methylhydrazine.
-
Procedure:
-
To a solution of 1-(4-(hydroxymethyl)phenyl)ethan-1-one (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude enaminone in ethanol and add methylhydrazine (1.1 equivalents).
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol.
-
Step 2: Chlorination of (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol
The final step is the conversion of the benzylic alcohol to the corresponding chloride. This is a standard transformation that can be achieved using various chlorinating agents.
-
Reaction: (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Procedure:
-
Dissolve (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Predicted Analytical Data
While specific experimental spectra for this compound are not widely published, the following table summarizes the expected analytical data based on its chemical structure.
Table 2: Predicted Analytical Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm) approx. 7.5-7.3 (m, 4H, Ar-H), 6.8 (d, 1H, pyrazole-H), 6.4 (d, 1H, pyrazole-H), 4.6 (s, 2H, CH₂Cl), 3.9 (s, 3H, N-CH₃) |
| ¹³C NMR | δ (ppm) approx. 152 (pyrazole-C), 140 (Ar-C), 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 107 (pyrazole-CH), 105 (pyrazole-CH), 45 (CH₂Cl), 39 (N-CH₃) |
| IR (KBr) | ν (cm⁻¹) approx. 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1600, 1500 (C=C, C=N), 1250 (C-N), 750-690 (C-Cl) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₁H₁₂ClN₂⁺: 207.07 |
Potential Applications in Drug Development
The primary utility of this compound in drug development lies in its function as a versatile chemical intermediate. The chloromethyl group is a good leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions.
Role as a Building Block
This compound can be used to introduce the 4-(1-methyl-1H-pyrazol-3-yl)benzyl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of complex molecules where the pyrazole ring is a key pharmacophore. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Example Application Workflow
The following workflow illustrates a general experimental approach for utilizing this compound in the synthesis of a potential drug candidate.
Safety Information
Based on information from chemical suppliers, this compound is classified as a hazardous substance.
Table 3: Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage | |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and should only work with it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a valuable chemical intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed published studies on this specific compound are scarce, its structure suggests a straightforward synthesis and a clear utility as a building block for introducing a substituted pyrazole moiety. Researchers working with this compound should rely on established synthetic methodologies for pyrazoles and benzyl chlorides, and adhere to strict safety protocols. This guide provides a foundational understanding to facilitate its use in further research and development.
References
Spectroscopic and Synthetic Profile of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for the compound 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole. This pyrazole derivative is of interest to researchers in medicinal chemistry and drug discovery. This document compiles known spectroscopic data and outlines the experimental protocols for its synthesis and characterization, aiming to serve as a valuable resource for professionals in the field.
Core Spectroscopic Data
The following tables summarize the reported spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.74-7.82 | m | 2H | Ar-H |
| 7.33-7.44 | m | 3H | Ar-H, Pyrazole-H |
| 6.49-6.57 | m | 1H | Pyrazole-H |
| 4.61 | s | 2H | -CH₂Cl |
| 3.95 | s | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: Other Spectroscopic Data
| Spectroscopic Method | Key Data Points |
| ¹³C NMR | Data not publicly available. |
| Mass Spectrometry | Data not publicly available. |
| Infrared (IR) Spectroscopy | Data not publicly available. |
Note: While ¹H NMR data is available, comprehensive ¹³C NMR, Mass Spectrometry, and IR data for this compound are not readily found in publicly accessible literature. Researchers are advised to perform these analyses for complete characterization.
Synthesis and Experimental Protocols
The synthesis of this compound involves the chlorination of the corresponding alcohol precursor, [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol.
Synthesis of this compound
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol:
A solution of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (1.00 g) in tetrahydrofuran (THF, 15.0 mL) is prepared. The solution is cooled in an ice bath, and thionyl chloride (0.58 mL) is added dropwise. The reaction mixture is then stirred at 17 °C for 16 hours. Upon completion of the reaction, the mixture is diluted with water and ethyl acetate. The solution is neutralized by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane, to yield the final product, this compound (0.65 g).
Spectroscopic Analysis Protocol
The characterization of the synthesized compound is performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a 300 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
General Workflow for Spectroscopic Analysis:
Caption: General workflow for the spectroscopic characterization of the title compound.
This guide provides the currently available spectroscopic and synthetic information for this compound. For comprehensive characterization, further spectroscopic analyses are recommended. The provided protocols offer a solid foundation for the synthesis and preliminary analysis of this compound for research and development purposes.
A Technical Guide to the Presumed Mechanism of Action of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action for 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole is not publicly available. This guide, therefore, presents a hypothesized mechanism based on the compound's chemical structure and the known biological activities of related pyrazole-containing molecules and compounds with similar reactive moieties. The experimental protocols provided are proposed methods to validate this hypothesis.
Introduction and Hypothesized Mechanism of Action
This compound is a heterocyclic compound featuring a pyrazole core linked to a phenyl group bearing a reactive chloromethyl substituent. The pyrazole nucleus is a common scaffold in many pharmacologically active compounds, known to exhibit a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2] Pyrazole derivatives have been shown to act as inhibitors for various enzymes, such as cyclooxygenases, kinases, and topoisomerases.[3][4]
The most prominent structural feature for predicting the mechanism of action of this specific molecule is the chloromethyl group attached to the phenyl ring. This functional group is a known electrophile and can act as an alkylating agent. Alkylating agents are a class of compounds that covalently attach an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA and proteins.[5][6] This covalent modification can lead to the disruption of cellular processes and, in the context of cancer therapy, can induce apoptosis (programmed cell death).[3][7]
Therefore, it is hypothesized that This compound acts as a targeted covalent modifier or alkylating agent. The pyrazole core may serve to guide the molecule to a specific binding pocket on a target protein or a region of DNA, whereupon the reactive chloromethyl group forms an irreversible covalent bond with a nearby nucleophilic residue (such as cysteine, histidine, or lysine on a protein, or the N7 of guanine in DNA). This irreversible binding would lead to a loss of function of the target molecule, triggering downstream cellular consequences.
Caption: Proposed two-step mechanism of action.
Potential Downstream Signaling Pathways
Covalent modification of critical cellular proteins or DNA can trigger a cascade of downstream events. If the target is an enzyme involved in cell proliferation or survival signaling (e.g., a kinase), its irreversible inhibition could lead to cell cycle arrest and apoptosis.[4] Similarly, the alkylation of DNA can cause damage that, if not repaired, also activates apoptotic pathways.[5][8]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 7. researchgate.net [researchgate.net]
- 8. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile scaffold has given rise to a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, along with quantitative data and visual representations of relevant signaling pathways to facilitate further research and drug development endeavors.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action. These include the inhibition of crucial cellular enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A notable mechanism of action for several anticancer pyrazole derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[1] By targeting CDK2, these compounds can induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis in cancer cells.[2] Another significant target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 by pyrazole derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[3]
The cytotoxic effects of pyrazole derivatives are frequently evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Polysubstituted pyrazole derivative | HepG2 (Hepatocellular Carcinoma) | 2 | [1] |
| Indole-pyrazole hybrid (Compound 33) | HCT116 (Colon Carcinoma) | < 23.7 | [1] |
| Indole-pyrazole hybrid (Compound 34) | MCF7 (Breast Cancer) | < 23.7 | [1] |
| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast Cancer) | 0.25 | [1] |
| Pyrazolone-pyrazole derivative (Compound 27) | MCF7 (Breast Cancer) | 16.50 | [1] |
| 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole (KA5) | HepG2 (Hepatocellular Carcinoma) | 8.5 | [4] |
| Diphenyl pyrazole-chalcone derivative (Compound 6b) | HNO-97 (Head and Neck Cancer) | 10 | [5] |
| Diphenyl pyrazole-chalcone derivative (Compound 6d) | HNO-97 (Head and Neck Cancer) | 10.56 | [5] |
| Pyrazole-based CDK2 inhibitor (Compound 4) | HCT-116 (Colon Carcinoma) | 3.82 (CDK2 IC50) | [2] |
| Pyrazole-based CDK2 inhibitor (Compound 9) | HCT-116 (Colon Carcinoma) | 0.96 (CDK2 IC50) | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[4][6][7]
Signaling Pathway Diagrams
Experimental workflow for the MTT cytotoxicity assay.
Inhibition of the CDK2 signaling pathway by pyrazole derivatives.
Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.
Antimicrobial Activity of Pyrazole Derivatives
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi. The mechanism of action for their antimicrobial effects can vary, but often involves the disruption of essential cellular processes in microorganisms.
The antimicrobial efficacy of pyrazole derivatives is commonly assessed using the agar well diffusion method, which provides a qualitative measure of the compound's ability to inhibit microbial growth.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Pyrazole-thiazolidinone derivative (Compound 4a) | E. coli | - | - | [8] |
| Pyrazole-isoxazole derivative (4a-d) | Various cancer cell lines | - | ≥ 100 | [8] |
| Pyrazolyl 1,3,4-thiadiazine derivative (21a) | S. aureus | - | 62.5-125 | [9] |
| Pyrazolyl 1,3,4-thiadiazine derivative (21a) | C. albicans | - | 2.9-7.8 | [9] |
| Pyrano[2,3-c]pyrazole derivative (III) | Bacillus subtilis | - | 125 | [10] |
| Pyrano[2,3-c]pyrazole derivative (IV) | E. coli | 22 | - | [10] |
| Pyrazole derivative (21c) | Multi-drug resistant bacteria | - | 0.25 | [11] |
| Pyrazole derivative (23h) | Multi-drug resistant bacteria | - | 0.25 | [11] |
| Diphenyl pyrazole-chalcone derivative (6d) | MRSA | - | 15.7 | [5] |
| Diphenyl pyrazole-chalcone derivative (6d) | E. coli | - | 7.8 | [5] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Petri plates
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial or fungal culture
-
Sterile cork borer
-
Pyrazole derivative (test compound)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri plates. Allow the agar to solidify.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar plate to create a lawn.
-
Well Creation: Use a sterile cork borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the pyrazole derivative solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[12][13][14]
Experimental Workflow Diagram
Experimental workflow for the agar well diffusion assay.
Anti-inflammatory Activity of Pyrazole Derivatives
Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[15][16] The selective inhibition of COX-2 is a key therapeutic strategy for managing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[17] The anti-inflammatory effects of pyrazole derivatives are often evaluated in vivo using the carrageenan-induced paw edema model in rodents.
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay | Result | Reference |
| 3,5-diarylpyrazole | COX-2 Inhibition | IC50 = 0.01 µM | [15] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX) | [15] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [15] |
| 1,3,5-trisubstituted pyrazole | Carrageenan-induced paw edema | 65-80% edema reduction at 10 mg/kg | [15] |
| 1,5-diaryl pyrazole-3-carboxamides (151a-c) | Carrageenan-induced paw edema | 62-71% edema inhibition | [18] |
| N5 | Carrageenan-induced paw edema | Comparable to celecoxib | [19] |
| N7 | Cotton-pellet-induced granuloma | More potent than celecoxib | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Pyrazole derivative (test compound)
-
Positive control (e.g., indomethacin, celecoxib)
-
Vehicle (e.g., saline, DMSO)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivative, positive control, or vehicle to the animals via an appropriate route (e.g., oral, intraperitoneal).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[11][19][20][21]
Signaling Pathway and Experimental Workflow Diagrams
Experimental workflow for the carrageenan-induced paw edema model.
Selective inhibition of the COX-2 pathway by pyrazole derivatives.
Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
Conclusion
Pyrazole derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their continued importance in the development of new therapeutics. The detailed experimental protocols and summarized quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the field. The elucidation of the signaling pathways through which these compounds exert their effects offers a rational basis for the design and optimization of future pyrazole-based drugs with enhanced potency and selectivity. Further exploration of the vast chemical space of pyrazole derivatives holds significant promise for addressing unmet medical needs.
References
- 1. ClinPGx [clinpgx.org]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.wiki [static.igem.wiki]
- 5. akjournals.com [akjournals.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hereditybio.in [hereditybio.in]
- 13. botanyjournals.com [botanyjournals.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. news-medical.net [news-medical.net]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 18. Celecoxib - Wikipedia [en.wikipedia.org]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Pyrazole Compounds: A Technical Guide for Drug Discovery
Introduction
Pyrazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. Their versatile scaffold allows for a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. Several marketed drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug encorafenib, feature a pyrazole core, highlighting the therapeutic potential of this chemical moiety.[1][2] In silico modeling has become an indispensable tool in the rational design and optimization of pyrazole-based drug candidates. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, molecular dynamics (MD) simulations, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling enable researchers to predict and analyze the interactions of pyrazole compounds with their biological targets, elucidate their mechanisms of action, and assess their drug-like properties.[3][4][5][6][7] This guide provides an in-depth overview of the core in silico methodologies applied to the study of pyrazole compounds, complete with data presentation, experimental protocols, and visual diagrams to aid researchers in this field.
Core In Silico Techniques
Molecular Docking: This technique predicts the preferred orientation of a ligand (pyrazole compound) when bound to a receptor (protein target) to form a stable complex.[8] It is instrumental in understanding the binding mode and affinity of pyrazole derivatives. For instance, docking studies have been employed to identify potential pyrazole-based inhibitors of receptor tyrosine kinases, protein kinases, and cyclooxygenase (COX) enzymes.[8][9]
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of pyrazole compounds and their biological activity.[10][11][12] These models are valuable for predicting the activity of novel compounds and for optimizing lead structures. Both 2D and 3D-QSAR studies have been successfully applied to pyrazole derivatives to identify key structural features that influence their inhibitory potency against targets like epidermal growth factor receptor (EGFR) kinase and Janus kinases (JAKs).[13][14]
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of pyrazole-ligand-protein complexes over time.[3][15] This method is used to assess the stability of the docked conformation and to calculate binding free energies.[3][15] MD simulations have been crucial in validating the binding modes of pyrazole inhibitors for targets such as Hsp90 and RET kinase.[3][15]
ADMET Prediction: In silico ADMET profiling is used to evaluate the pharmacokinetic and toxicological properties of pyrazole compounds early in the drug discovery process.[5][6][16] This helps in identifying candidates with favorable drug-like properties and reducing the likelihood of late-stage failures. Various web-based tools and software are available to predict properties like intestinal absorption, blood-brain barrier penetration, metabolism, and potential toxicity.[5][16]
Data Presentation: Quantitative Insights from In Silico Studies
The following tables summarize quantitative data from various in silico studies on pyrazole compounds.
Table 1: Molecular Docking and Binding Energy Data
| Pyrazole Derivative | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 25 | RET Kinase | - | - | [3] |
| Compound 1b | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | - | |
| Compound 1d | Aurora A (2W1G) | -8.57 (kJ/mol) | - | [8] |
| Compound 2b | CDK2 (2VTO) | -10.35 (kJ/mol) | - | [8] |
| Inhibitor 4BH | Hsp90 | - | - | |
| Inhibitor 2E1 | Hsp90 | - | - | [15] |
| Inhibitor 2D9 | Hsp90 | - | - | [15] |
| Compound 4h | - | -5.972 | - | [17] |
| Compound 4d | - | -3.127 | - | [17] |
| Compound M6 | E. coli (1FJ4) | -9.6 | - | [6] |
| Compound M17 | E. coli (1FJ4) | -9.3 | - | [6] |
| Compound M19 | E. coli (1FJ4) | -9.5 | - | [6] |
| Compound M20 | E. coli (1FJ4) | -10.3 | - | [6] |
Table 2: QSAR Model Statistics
| QSAR Model | Target/Activity | R² | Q² (Cross-validated R²) | r²(pred) (External Validation) | Reference |
| MLR | Hypoglycemic Agents | 0.82 | 0.80 | - | [10] |
| Random Forest | Hypoglycemic Agents | 0.90 | 0.85 | - | [10] |
| CoMFA | EGFR Kinase Inhibitors | 0.862 | 0.644 | - | [13] |
| CoMSIA | EGFR Kinase Inhibitors | 0.851 | 0.740 | - | [13] |
| GA-MLR (2D-QSAR) | EGFR Kinase Inhibitors | 0.843 | 0.787 | - | [13] |
| 3D-QSAR | JAK1/JAK2 Inhibition | - | - | - | [14] |
| 2D-QSAR | EGFR Inhibitors | 0.9816 | 0.9668 | 0.721131 | [18] |
| CoMFA_ES | EGFR Inhibitors | 0.975 | 0.664 | - | [18] |
| CoMSIA_SHA | EGFR Inhibitors | 0.938 | 0.614 | - | [18] |
Table 3: In Vitro Biological Activity Data
| Compound | Target/Cell Line | Activity (IC₅₀/GI%) | Reference |
| Compound 25 | RET Kinase | pIC₅₀ = 8.8 | [3] |
| Ravoxertinib (GDC-0994) | ERK1 | IC₅₀ = 6.1 nM | [19] |
| Ravoxertinib (GDC-0994) | ERK2 | IC₅₀ = 3.1 nM | [19] |
| Various Diphenyl Pyrazole-Chalcone Derivatives | HNO-97 Cancer Cell Line | GI% > 80% at 100 µg/ml | [20] |
| Compound 82a | Antioxidant Assay | Lower IC₅₀ than Ascorbic Acid | [21] |
| Compound 82f | K. Pneumoniae | Inhibition Zone = 35±0.50 | [21] |
| Compound 82g | K. Pneumoniae | Inhibition Zone = 36±1.00 | [21] |
| Compound 82h | K. Pneumoniae | Inhibition Zone = 35±1.00 | [21] |
Experimental and Computational Protocols
Protocol 1: Molecular Docking using AutoDock
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.[22]
-
Add polar hydrogen atoms to the protein structure.[22]
-
Define the binding site by identifying the active site residues or using the coordinates of a known ligand.[22]
-
Generate a grid box that encompasses the defined binding site.
-
-
Ligand Preparation:
-
Draw the 2D structure of the pyrazole derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.
-
Save the ligand structure in a compatible format (e.g., PDBQT for AutoDock).[22]
-
-
Docking Simulation:
-
Use a docking program like AutoDock 4.2.[8]
-
Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.
-
Run the docking simulation.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding poses based on the lowest binding energy.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.
-
Protocol 2: Molecular Dynamics Simulation using GROMACS
-
System Preparation:
-
Use the best-docked complex from the molecular docking study as the starting structure.
-
Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired time period (e.g., 100 ns).[3]
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).
-
Analyze the stability of ligand-protein interactions over time.
-
Protocol 3: QSAR Model Development
-
Data Set Preparation:
-
Collect a dataset of pyrazole derivatives with their corresponding biological activities (e.g., IC₅₀, pIC₅₀).
-
Divide the dataset into a training set for model building and a test set for external validation.
-
-
Descriptor Calculation:
-
Calculate molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) for all compounds in the dataset. Software like RDKit can be used for this purpose.[10]
-
-
Model Generation:
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build the QSAR model.[10]
-
-
Model Validation:
-
Perform internal validation using techniques like leave-one-out cross-validation (LOO-CV) to assess the robustness of the model.
-
Perform external validation using the test set to evaluate the predictive power of the model on new compounds.
-
Protocol 4: In Silico ADMET Prediction
-
Compound Input:
-
Obtain the SMILES notation or draw the chemical structure of the pyrazole compounds.
-
-
Web Server/Software Selection:
-
Prediction of Properties:
-
Submit the compound structures to the server to predict a range of ADMET properties, including:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
-
Analysis:
-
Analyze the predicted ADMET profile to assess the drug-likeness of the compounds and identify potential liabilities.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole inhibitors and a typical in silico drug design workflow.
Conclusion
In silico modeling plays a pivotal role in modern drug discovery, and its application to the study of pyrazole compounds has significantly accelerated the identification and optimization of novel therapeutic agents. By leveraging techniques such as molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can gain a deeper understanding of the structure-activity relationships, binding mechanisms, and pharmacokinetic profiles of pyrazole derivatives. The integration of these computational approaches into the drug discovery pipeline facilitates a more rational and efficient design of potent and selective drug candidates. This guide provides a foundational framework for researchers and scientists to apply these powerful in silico tools to the promising field of pyrazole-based drug development.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Human verification [recaptcha.cloud]
- 11. eu-opensci.org [eu-opensci.org]
- 12. researchgate.net [researchgate.net]
- 13. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. jetir.org [jetir.org]
- 17. ijpsr.com [ijpsr.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. science.su.edu.krd [science.su.edu.krd]
- 22. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and known applications of the heterocyclic compound 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Compound Information
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 916766-83-1 | [1] |
| Molecular Formula | C₁₁H₁₁ClN₂ | [1] |
| Molecular Weight | 206.67 g/mol | [1] |
| Canonical SMILES | CN1N=CC(=C1)C2=CC=C(C=C2)CCl | N/A |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the chlorination of the corresponding alcohol precursor, [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol.
Reaction Scheme
Figure 1: Synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a documented synthetic procedure[1].
-
Reaction Setup: A solution of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Thionyl chloride is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature (approximately 17-20 °C) and stirred for 16 hours.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated.
-
Extraction and Drying: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield the final product, this compound[1].
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | 3.95 | s | -CH₃ (pyrazole ring) |
| 4.61 | s | -CH₂Cl | ||
| 6.49-6.57 | m | Pyrazole ring proton | ||
| 7.33-7.44 | m | Aromatic protons | ||
| 7.74-7.82 | m | Aromatic protons |
Table based on data from reference[1].
Biological Activity and Potential Applications
While extensive biological data for this compound is not publicly available, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds exhibit significant anti-inflammatory and pain-relieving properties.
-
Anticancer Activity: The pyrazole nucleus is a key component in several small-molecule kinase inhibitors and other anticancer agents.
-
Antimicrobial Properties: Various pyrazole derivatives have shown efficacy against bacterial and fungal pathogens.
The presence of a reactive chloromethyl group on the phenyl ring of the title compound makes it a valuable intermediate for further chemical modifications. This functional group allows for nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives for biological screening.
Potential Derivatization Workflow
Figure 2: Potential derivatization workflow.
This workflow illustrates the potential for creating a variety of new chemical entities from the title compound for investigation in drug discovery programs. The introduction of different nucleophiles can modulate the physicochemical properties and biological activity of the resulting molecules. Researchers can leverage this synthetic handle to explore structure-activity relationships and identify novel therapeutic agents.
References
Methodological & Application
Synthesis of "3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" from [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole from its corresponding alcohol precursor, [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol, utilizing thionyl chloride as the chlorinating agent. This conversion is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol includes a comprehensive experimental procedure, safety precautions, and data presentation to ensure reproducibility and safety.
Introduction
The transformation of benzylic alcohols to their corresponding chlorides is a fundamental reaction in organic synthesis. In the context of drug development, the resulting chloromethyl group serves as a versatile handle for further functionalization, enabling the construction of diverse molecular scaffolds. The pyrazole moiety is a common feature in many biologically active compounds. This protocol details the efficient conversion of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol to this compound, a key building block for various research and development applications. The reaction proceeds via nucleophilic substitution, where thionyl chloride (SOCl₂) acts as an effective reagent for this transformation.
Chemical Reaction
Data Presentation
Table 1: Reagent and Product Quantities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol | C₁₁H₁₂N₂O | 188.23 | 1.00 | 5.31 | 1.0 |
| Thionyl chloride | SOCl₂ | 118.97 | 0.76 | 6.38 | 1.2 |
| This compound (Product) | C₁₁H₁₁ClN₂ | 206.67 | - | - | - |
Note: The amount of product will vary depending on the reaction yield.
Experimental Protocol
Materials:
-
[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Nitrogen or argon gas inlet
-
Apparatus for solvent removal under reduced pressure (rotary evaporator)
-
Chromatography column and accessories
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.00 g (5.31 mmol) of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol in 15 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: While stirring, slowly add 0.46 mL (0.76 g, 6.38 mmol) of thionyl chloride dropwise to the cooled solution over a period of 10-15 minutes. The reaction is exothermic and produces gaseous byproducts (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride. Add the bicarbonate solution slowly until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with thionyl chloride.
-
The quenching process is exothermic and releases gas. Perform it slowly and with adequate cooling in an ice bath.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Application Notes and Protocols: 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The presence of a reactive chloromethyl group on the phenyl ring makes this compound a versatile synthetic intermediate for the development of novel therapeutic agents. This document provides an overview of its potential applications, synthetic protocols, and methods for biological evaluation, based on studies of structurally related compounds.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route would start from a substituted acetophenone.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of a 3-Aryl-1-methyl-pyrazole Derivative (Adapted)
This protocol is adapted from general methods for pyrazole synthesis and should be optimized for the specific target compound.
-
Step 1: Formation of the Enaminone Intermediate.
-
To a solution of 1-(4-(chloromethyl)phenyl)ethan-1-one (1 equivalent) in an appropriate solvent such as toluene or DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate can be used in the next step without further purification.
-
-
Step 2: Cyclization to form the Pyrazole Ring.
-
Dissolve the crude enaminone intermediate in a suitable solvent like ethanol or acetic acid.
-
Add methylhydrazine (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours, again monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application as a Synthetic Intermediate
The chloromethyl group of this compound is a key functional handle for further chemical modifications. It can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups and build more complex molecules with potential biological activities.
Workflow for Derivatization
Caption: Derivatization of the target compound via nucleophilic substitution.
Biological Activities of Related Pyrazole Derivatives
Anticancer Activity: Kinase Inhibition
Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
Derivatives of pyrazoles have been shown to inhibit Janus kinases (JAKs) and Aurora kinases, which are involved in cell proliferation and survival.[1][2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of JAK/STAT and Aurora kinase pathways by pyrazole derivatives.
The following table summarizes the inhibitory activities of some pyrazole derivatives against various kinases.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2 | 0.166 | [1][2] |
| JAK3 | 0.057 | [1][2] | |
| Aurora A | 0.939 | [1][2] | |
| Aurora B | 0.583 | [1][2] | |
| 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives | BCR-ABL | 0.0142 - 0.326 | [3] |
-
Reagents and Materials:
-
Recombinant human kinase (e.g., JAK2, Aurora A).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Test compound (dissolved in DMSO).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Antimicrobial Activity
Derivatives of pyrazoles have also shown promising activity against various microbial pathogens, including bacteria and fungi.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | Staphylococcus aureus (MRSA) | Low µM range | [4] |
| Enterococcus faecalis (VRE) | Low µM range | [4] | |
| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | IC₅₀ = 7.48 | [5] |
-
Reagents and Materials:
-
Bacterial or fungal strain.
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound (dissolved in DMSO).
-
Positive control antibiotic/antifungal.
-
96-well microplates.
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism with no drug) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
This compound is a valuable building block for the synthesis of novel, biologically active compounds. The versatility of the pyrazole core, combined with the reactive chloromethyl group, allows for the creation of diverse chemical libraries. Based on the significant anticancer and antimicrobial activities of related pyrazole derivatives, compounds synthesized from this intermediate are promising candidates for further investigation in drug discovery and development. The protocols and data presented here provide a foundation for researchers to explore the potential of this chemical scaffold in medicinal chemistry.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Chemical Application Notes: 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
To the esteemed community of researchers, scientists, and drug development professionals,
These application notes serve as a resource for the potential utility of the research chemical 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole . Extensive database searches have revealed a significant gap in the published literature regarding specific biological activities and detailed experimental applications for this particular compound.
While research explicitly detailing the use of this compound as a bioactive agent is not currently available, its structural features—namely the pyrazole core and the reactive chloromethyl group—suggest its potential as a versatile intermediate in synthetic chemistry and as a candidate for biological screening. The pyrazole moiety is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting properties such as antitumor, anti-inflammatory, and antimicrobial effects. The chloromethyl group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.
This document, therefore, will focus on the known properties of the broader pyrazole class of compounds and outline hypothetical, yet plausible, research applications and protocols for this compound based on established methodologies for similar chemical entities.
Chemical and Physical Properties
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for its proper handling, storage, and use in experimental setups.
| Property | Value | Source |
| CAS Number | 916766-83-1 | N/A |
| Molecular Formula | C₁₁H₁₁ClN₂ | N/A |
| Molecular Weight | 206.67 g/mol | N/A |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Sparingly soluble in water (13 g/L at 25°C, calculated) | [1] |
| Boiling Point | 146-148 °C | [2] |
| Density | 1.20 ± 0.1 g/cm³ (calculated) | [1] |
| Flash Point | 84.0 ± 20.4 °C (calculated) | [1] |
Potential Research Applications
Based on the prevalence of the pyrazole scaffold in medicinal chemistry, this compound could be investigated for a variety of biological activities. The chloromethyl group allows for its use as a covalent ligand or as a synthetic precursor for creating diverse chemical libraries.
Potential as an Intermediate for Novel Kinase Inhibitors
Hypothesis: The pyrazole core is a common feature in many kinase inhibitors. By modifying the chloromethyl group, it may be possible to synthesize novel compounds that target specific kinases involved in cell signaling pathways related to cancer or inflammation. For instance, derivatives of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole have been shown to inhibit JAK2/3 and Aurora A/B kinases.[3]
Workflow for Derivative Synthesis and Screening:
Caption: Workflow for developing kinase inhibitors.
Investigation as an Antitumor Agent
Hypothesis: Numerous pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6] The subject compound and its derivatives could be evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the cells at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Exploration as an Anti-inflammatory Agent
Hypothesis: Pyrazole-containing compounds, such as Celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The potential of this compound and its derivatives as anti-inflammatory agents could be explored.
Signaling Pathway for COX Inhibition:
Caption: Inhibition of the cyclooxygenase pathway.
Synthesis Protocol
A reported synthesis method for this compound is outlined below.
Reaction: Conversion of (4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol to this compound.
Materials:
-
(4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve (4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol in dichloromethane in a reaction vessel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature (approximately 20°C) and stir for a specified time.
-
Upon completion, dilute the reaction mixture with water and ethyl acetate.
-
Neutralize the mixture by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent system to obtain the final product.
Conclusion
While direct experimental data for this compound is scarce, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry. The provided hypothetical applications and protocols, grounded in the established activities of the pyrazole class of compounds, are intended to inspire and guide future research endeavors. Researchers are encouraged to explore the synthetic possibilities offered by the reactive chloromethyl group to generate novel derivatives for biological screening. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action of this and related compounds.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 4. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloromethyl group and a stable pyrazole core, makes it a valuable building block for the synthesis of a wide array of more complex molecules. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a key intermediate in the development of novel chemical entities.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 916766-83-1 | [4] |
| Molecular Formula | C₁₁H₁₁ClN₂ | [4] |
| Molecular Weight | 206.67 g/mol | [4] |
| Appearance | Not specified (typically a solid) | |
| Solubility | Soluble in common organic solvents like ethyl acetate and hexane. | [4] |
Applications in Organic Synthesis
The primary utility of this compound lies in its capacity to serve as a versatile scaffold for molecular elaboration. The two key reactive sites, the chloromethyl group and the pyrazole ring, can be functionalized through various organic transformations.
-
Nucleophilic Substitution: The benzylic chloride is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This is a common strategy for linking the pyrazole core to other molecular fragments, such as amines, thiols, alcohols, and carbanions.
-
Cross-Coupling Reactions: The pyrazole ring, although generally stable, can be functionalized through C-H activation or by introducing a leaving group (e.g., a halogen) at other positions on the ring. More commonly, the entire pyrazole-phenyl moiety can be coupled with other substrates. The chloromethyl group can be converted to other functionalities suitable for cross-coupling reactions. For instance, it can be used to alkylate a substrate which then undergoes a cross-coupling reaction.
-
Medicinal Chemistry Scaffolding: Given the prevalence of the pyrazole core in pharmaceuticals, this compound serves as an excellent starting material for the synthesis of new drug candidates.[1][2] The ability to readily introduce diverse substituents via the chloromethyl group allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[4]
Reaction Scheme:
(Precursor) -> This compound
Materials:
-
[4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent
-
Anhydrous organic solvent (e.g., Dichloromethane, Chloroform)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol in an anhydrous organic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature (approximately 17 °C) and stir for 16 hours.[4]
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water and ethyl acetate.
-
Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure this compound.[4]
Quantitative Data:
| Parameter | Value/Condition |
| Starting Material | [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol |
| Chlorinating Agent | Thionyl Chloride (or similar) |
| Solvent | Anhydrous DCM or CHCl₃ |
| Reaction Temperature | 0 °C to 17 °C |
| Reaction Time | 16 hours |
| Workup | Aqueous NaHCO₃, Brine wash |
| Purification | Silica Gel Chromatography (Ethyl Acetate/Hexane) |
| Expected Yield | Not specified |
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a general method for reacting this compound with a generic nucleophile (Nu-H).
Reaction Scheme:
This compound + Nu-H -> 3-[4-((Nu)methyl)phenyl]-1-methyl-1H-pyrazole
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
A suitable base (e.g., K₂CO₃, Et₃N, or NaH)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, or Acetonitrile)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nucleophile in an anhydrous polar aprotic solvent, add a suitable base and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC).
-
After the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Representative Nucleophiles and Conditions:
| Nucleophile | Base | Solvent | Temperature |
| Aniline | K₂CO₃ | DMF | 80 °C |
| Thiophenol | Et₃N | THF | Room Temp. |
| Sodium methoxide | (as is) | Methanol | Room Temp. |
| Diethylamine | K₂CO₃ | Acetonitrile | 60 °C |
Visualized Workflows and Reactions
Caption: Synthetic workflow for the preparation and application of the title compound.
Caption: Representative Suzuki cross-coupling reaction scheme.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis. Its straightforward preparation and the reactivity of its chloromethyl group provide a convenient handle for the construction of a diverse range of molecules, particularly for applications in drug discovery and medicinal chemistry. The protocols and application notes provided herein offer a foundation for researchers to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for Pyrazole-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a variety of pyrazole-based assays commonly employed in drug discovery and biomedical research. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological molecules. The following sections detail experimental procedures for cell-based assays, enzyme inhibition assays, and include quantitative data to aid in the evaluation of novel pyrazole derivatives.
Data Presentation: Efficacy of Pyrazole-Based Compounds
The following tables summarize the cytotoxic and inhibitory activities of representative pyrazole-based compounds against various cancer cell lines and protein kinases. This data is essential for comparative analysis and for guiding the selection of appropriate experimental models and compound concentrations for further investigation.
Table 1: Cytotoxic Activity (IC50 µM) of Pyrazole Derivatives in Cancer Cell Lines
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 11c | p53-MDM2 Inhibitor | PC3 | Prostate Cancer | 4.09 - 16.82 | [1] |
| A549 | Lung Cancer | 4.09 - 16.82 | [1] | ||
| HL60 | Leukemia | 4.09 - 16.82 | [1] | ||
| HCT116 | Colon Cancer | 4.09 - 16.82 | [1] | ||
| SW620 | Colon Cancer | 4.09 - 16.82 | [1] | ||
| Compound 168 | Tubulin Polymerization Inhibitor | MCF-7 | Breast Cancer | 2.78 ± 0.24 | [2] |
| Compound C5 | EGFR Inhibitor | MCF-7 | Breast Cancer | 0.08 | [3] |
| Compound 6 | Multi-kinase Inhibitor | MCF-7 | Breast Cancer | 6.53 | [4] |
| A-549 | Lung Cancer | 26.40 | [4] | ||
| HCT-116 | Colon Cancer | 59.84 | [4] | ||
| Compound 3f | JAK Inhibitor | PC-3 | Prostate Cancer | low µM | [5] |
| HEL | Erythroleukemia | low µM | [5] | ||
| K562 | Chronic Myeloid Leukemia | low µM | [5] | ||
| MCF-7 | Breast Cancer | low µM | [5] | ||
| MOLT4 | Acute Lymphoblastic Leukemia | low µM | [5] | ||
| Compound 11b | JAK2/JAK3 Inhibitor | HEL | Erythroleukemia | sub-µM | [5] |
| K562 | Chronic Myeloid Leukemia | sub-µM | [5] | ||
| Compound 7a | Pyrazole-indole hybrid | HepG2 | Liver Cancer | 6.1 ± 1.9 | [6][7] |
| Compound 7b | Pyrazole-indole hybrid | HepG2 | Liver Cancer | 7.9 ± 1.9 | [6][7] |
Table 2: Inhibitory Activity (IC50/Ki) of Pyrazole Derivatives against Protein Kinases
| Compound ID | Target Kinase | Bioactivity Metric | Potency | Reference |
| AT7519 | CDK1, CDK2 | IC50 | Potent Inhibitor | [8] |
| Compound C5 | EGFR | IC50 | 0.07 µM | [3] |
| (R)-pyrazole 7q | DapE | IC50 | 18.8 µM | [9] |
| Compound 3f | JAK1 | IC50 | 3.4 nM | [5] |
| JAK2 | IC50 | 2.2 nM | [5] | |
| JAK3 | IC50 | 3.5 nM | [5] | |
| BIRB 796 | p38α MAPK | Kd | 0.1 nM | [10] |
| Celecoxib | p38 MAPK | IC50 | ~10-25 µM (cell-based) | [10] |
| SB203580 | p38α/β MAPK | IC50 | 50-100 nM (biochemical) | [10] |
| Compound 5 | CDK2 | IC50 | 0.56 µM | [11] |
| Compound 6 | CDK2 | IC50 | 0.46 µM | [11] |
| Compound 11 | CDK2 | IC50 | 0.45 µM | [11] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by pyrazole-based inhibitors and generalized experimental workflows are provided below to facilitate a better understanding of the experimental designs.
Experimental Protocols
This section provides detailed, step-by-step protocols for key assays used to characterize pyrazole-based compounds.
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[12]
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of the pyrazole compound in 100% DMSO (e.g., 10-50 mM).[13]
-
On the day of the experiment, prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).[13]
-
Include a vehicle control (medium with the same final concentration of DMSO).[13]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[12]
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]
Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at desired concentrations for a specified time. Include untreated and vehicle controls.[13]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.[13]
-
Staining:
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.[13]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[13]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[13]
-
Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[13]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.[13]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[13]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]
-
Necrotic cells: Annexin V-negative and PI-positive.[13]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain DNA and determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound as described for the apoptosis assay.[13]
-
Cell Harvesting: Collect all cells and wash with PBS.[13]
-
Fixation: While gently vortexing, add cold 70% ethanol drop-wise to the cell pellet to fix the cells. Incubate at -20°C for at least 2 hours or overnight.[8]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[13]
Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.[13]
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay Example for p38 MAPK)
This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
p38α kinase
-
Peptide substrate
-
ATP
-
Kinase buffer
-
Pyrazole test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole compound in DMSO. The final DMSO concentration in the assay should be low (e.g., <1%).[10]
-
Kinase Reaction Setup:
-
Prepare a master mix of the p38α kinase and the peptide substrate in the kinase buffer.[10]
-
In a white assay plate, add the serially diluted compound or DMSO (for control).[10]
-
Add the enzyme/substrate mix to each well.[10]
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be near the Km for the kinase.[10]
-
-
Incubation: Mix gently and incubate at room temperature for 60 minutes.[10]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the kinase activity.[10]
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
"3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5] The chloromethylphenyl group on this specific molecule offers a reactive site for potential covalent interactions with biological targets or for further chemical modification to explore structure-activity relationships (SAR).
These application notes provide an overview of the potential applications of "this compound" in drug discovery, based on the activities of structurally related pyrazole compounds. Detailed protocols for evaluating its potential biological activities are also presented.
Potential Therapeutic Applications
Based on the biological activities reported for analogous pyrazole-containing molecules, "this compound" and its derivatives are promising candidates for investigation in the following areas:
-
Oncology: Many pyrazole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5][6][7]
-
Infectious Diseases: The pyrazole scaffold is present in compounds with significant antifungal and antibacterial properties.[3][8]
-
Inflammatory Diseases: Certain pyrazole derivatives are known to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2).[8]
Quantitative Data from Related Pyrazole Derivatives
Table 1: Anticancer and Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target/Cell Line | Activity Endpoint | Result | Reference |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2 | IC50 | 0.166 µM | [2][9] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK3 | IC50 | 0.057 µM | [2][9] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | Aurora A | IC50 | 0.939 µM | [2][9] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | Aurora B | IC50 | 0.583 µM | [2][9] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | K562 (human chronic myeloid leukemia cells) | IC50 | 6.726 µM | [2][9] |
| Pyrazole-based compounds | CFPAC-1 (pancreatic cancer cells) | IC50 | 61.7 ± 4.9 μM | [10][11] |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | PC-3 (prostate cancer cell line) | IC50 | 1.22 µM | [12] |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | VEGFR-2 | IC50 | 8.93 nM | [12] |
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Microbial Target | Activity/Endpoint | Result | Reference |
| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | IC50 | 7.48 mg L-1 | [3][8] |
| 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | Gram-positive bacteria | MIC | Low µM range | [4] |
Experimental Protocols
The following are detailed protocols for the initial screening of "this compound" for potential anticancer, antifungal, and kinase inhibitory activities.
Protocol 1: In Vitro Anticancer Activity Screening using MTT Assay
This protocol outlines a method to assess the cytotoxic effects of the compound on cancer cell lines.
1. Materials:
-
Cancer cell lines (e.g., HCT116, K562, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
"this compound" (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against fungal pathogens.[13]
1. Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
"this compound" (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
2. Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The concentration range can be from 0.03 to 16 µg/mL.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, determined visually or spectrophotometrically.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the compound against a specific protein kinase.
1. Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
"this compound" (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the diluted compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate a potential mechanism of action and a general experimental workflow for the evaluation of "this compound".
References
- 1. chembk.com [chembk.com]
- 2. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Pyrazole Derivatives in Agriculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the agrochemical industry. Their inherent biological activity and the potential for diverse chemical modifications have led to the development of numerous commercially successful insecticides, fungicides, herbicides, and plant growth regulators. This document provides a detailed overview of the applications of pyrazole derivatives in agriculture, complete with quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of their modes of action and experimental workflows.
I. Pyrazole Derivatives as Insecticides
A prominent class of pyrazole-based insecticides are the phenylpyrazoles, such as fipronil, and the anthranilic diamides, including chlorantraniliprole. These compounds exhibit high efficacy against a broad spectrum of insect pests.
Mode of Action
-
Phenylpyrazoles (e.g., Fipronil): These insecticides act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1][2] By blocking these channels, they prevent the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and eventual death.[2]
-
Anthranilic Diamides (e.g., Chlorantraniliprole): This class of insecticides targets the insect's ryanodine receptors, which are critical for muscle contraction.[3][4][5][6] Chlorantraniliprole causes an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells, leading to muscle paralysis and death of the insect.[3][4][5][6]
Efficacy Data
The following table summarizes the acute toxicity of selected pyrazole-based insecticides against various organisms.
| Insecticide | Chemical Class | Target Organism | Test Type | LD50/LC50 | Reference |
| Fipronil | Phenylpyrazole | Rat (oral) | Acute Oral LD50 | 97 mg/kg | [7][8] |
| Fipronil | Rat (dermal) | Acute Dermal LD50 | >2000 mg/kg | [8] | |
| Fipronil | Rabbit (dermal) | Acute Dermal LD50 | 354 mg/kg | [8] | |
| Fipronil | Bobwhite Quail (oral) | Acute Oral LD50 | 11.3 mg/kg | [4] | |
| Fipronil | Honey Bee (contact) | Acute Contact LD50 | 0.004 µ g/bee | [9] | |
| Tebufenpyrad | Pyrazole | Rat (male, oral) | Acute Oral LD50 | 595 mg/kg | [6] |
| Tebufenpyrad | Rat (female, oral) | Acute Oral LD50 | 997 mg/kg | [6] | |
| Tebufenpyrad | Rat (dermal) | Acute Dermal LD50 | >2000 mg/kg | [6] | |
| Tolfenpyrad | Pyrazole | Rat (combined, oral) | Acute Oral LD50 | 239 mg/kg | [10] |
| Tolfenpyrad | Honey Bee (contact) | Acute Contact LD50 | 0.47 µ g/bee | [10] | |
| Tolfenpyrad | Honey Bee (oral) | Acute Oral LD50 | 0.63 µ g/bee | [10] |
II. Pyrazole Derivatives as Fungicides
Pyrazole carboxamides are a significant group of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These include commercially important compounds like bixafen, fluxapyroxad, and sedaxane.
Mode of Action
SDHI fungicides target Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi.[11][12][13] By inhibiting this enzyme, they block the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of energy production ultimately leads to fungal cell death.[11][12][13]
Efficacy Data
The following table presents the in vitro efficacy (EC50 values) of selected pyrazole-based fungicides against various fungal pathogens.
| Fungicide | Chemical Class | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Bixafen | Pyrazole Carboxamide (SDHI) | Sclerotinia sclerotiorum | 0.0417 - 0.4732 | [14] |
| Fluxapyroxad | Pyrazole Carboxamide (SDHI) | Botrytis cinerea | 0.18 ± 0.01 (baseline) | [5][6] |
| Fluxapyroxad | Pyrazole Carboxamide (SDHI) | Botrytis cinerea | <0.01 - 4.19 | [15] |
| Fluxapyroxad | Pyrazole Carboxamide (SDHI) | Sclerotinia sclerotiorum | 0.021 - 0.095 | [16] |
| Sedaxane | Pyrazole Carboxamide (SDHI) | Rhizoctonia solani AG 2-2 | 0.1 (mean) | [3] |
| Penthiopyrad | Pyrazole Carboxamide (SDHI) | Rhizoctonia solani AG 2-2 | 0.15 (mean) | [3] |
| Fenpyrazamine | Pyrazole | Botrytis cinerea | 0.9 | [7] |
III. Pyrazole Derivatives as Herbicides
Pyrazole derivatives have been successfully developed as herbicides targeting crucial plant enzymes. Key examples include inhibitors of acetolactate synthase (ALS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Mode of Action
-
Acetolactate Synthase (ALS) Inhibitors (e.g., Pyrazosulfuron-ethyl): These herbicides block the ALS enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[17][18] This inhibition halts protein synthesis and cell division, leading to plant death.[17][18]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors (e.g., Topramezone, Pyrasulfotole): HPPD inhibitors block the enzyme that converts 4-hydroxyphenylpyruvate to homogentisate, a key step in the biosynthesis of plastoquinone and tocopherols (Vitamin E).[10][15][19] This disruption leads to the bleaching of new plant tissues due to the destruction of chlorophyll and ultimately results in plant death.[10][15][19]
Efficacy Data
The following table provides typical application rates for selected pyrazole-based herbicides.
| Herbicide | Chemical Class | Crop | Application Rate (g a.i./ha) | Reference |
| Pyrazosulfuron-ethyl | Sulfonylurea (ALS Inhibitor) | Transplanted Rice | 15 - 30 | [1][8][20] |
| Pyrazosulfuron-ethyl | Transplanted Rice | 150 (as 10% WP) | [4] | |
| Topramezone | Pyrazolone (HPPD Inhibitor) | Corn | 25.2 - 33.6 | [9] |
| Topramezone | Sweet Corn | 50 - 150 | [21] | |
| Pyrasulfotole | Pyrazole (HPPD Inhibitor) | Cereal Crops | 50 - 75 | [22] |
IV. Experimental Protocols
A. Insecticide Bioassay: Larval Leaf-Dip Bioassay for Chlorantraniliprole
This protocol is adapted for determining the efficacy of chlorantraniliprole against lepidopteran larvae.
1. Materials:
-
Technical grade chlorantraniliprole
-
Acetone (for stock solution)
-
Distilled water
-
Triton X-100 (or similar surfactant)
-
Fresh, untreated host plant leaves
-
Petri dishes
-
Filter paper
-
Second or third instar larvae of the target insect species
-
Fine-tipped paintbrush
2. Procedure:
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of chlorantraniliprole in acetone (e.g., 1000 ppm).
-
Prepare a series of at least six serial dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100).
-
A control solution should be prepared with only distilled water and the surfactant.
-
-
Leaf Treatment:
-
Excise leaf discs of a uniform size from the host plant.
-
Individually dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.
-
Allow the treated leaf discs to air dry completely on a clean, non-absorbent surface.
-
-
Bioassay Setup:
-
Place one treated leaf disc into a Petri dish lined with a piece of filter paper.
-
Using a fine-tipped paintbrush, carefully transfer a single larva onto each leaf disc.
-
Use a minimum of 20 larvae per concentration.
-
-
Incubation and Assessment:
-
Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C, 60-80% RH, 16:8 L:D photoperiod).
-
Assess larval mortality at 24, 48, and 72 hours after infestation. Larvae are considered dead if they are unable to move when gently prodded with the paintbrush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.
-
B. Fungicide Bioassay: In Vitro Mycelial Growth Inhibition Assay for SDHI Fungicides
This protocol is designed to determine the in vitro efficacy of SDHI fungicides against mycelial-forming fungi.
1. Materials:
-
Technical grade SDHI fungicide (e.g., bixafen, fluxapyroxad)
-
Acetone or DMSO (for stock solution)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Fungal isolate of interest
-
Sterile cork borer (5 mm diameter)
-
Incubator
2. Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of the fungicide in a suitable solvent.
-
Autoclave the growth medium and cool it to approximately 50-55°C.
-
Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations. Ensure thorough mixing.
-
A control plate should be prepared with the solvent alone.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation and Assessment:
-
Incubate the plates at the optimal growth temperature for the fungal species in the dark.
-
Measure the colony diameter in two perpendicular directions once the fungal growth in the control plates has reached approximately 70-80% of the plate diameter.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis.[23]
-
C. Herbicide Bioassay: Whole-Plant Pot Assay for Post-Emergence Herbicides
This protocol outlines a greenhouse-based method for evaluating the post-emergence efficacy of pyrazole herbicides.
1. Materials:
-
Technical grade or formulated pyrazole herbicide
-
Pots (e.g., 10 cm diameter)
-
Standard greenhouse potting mix
-
Seeds of the target weed species
-
Controlled environment greenhouse or growth chamber
-
Laboratory sprayer
2. Procedure:
-
Plant Preparation:
-
Fill pots with the potting mix and sow a predetermined number of seeds of the target weed species at a uniform depth.
-
Water the pots as needed and allow the plants to grow to a specific stage (e.g., 2-4 true leaves) under controlled greenhouse conditions (e.g., 25/18°C day/night, 14-hour photoperiod).
-
-
Herbicide Application:
-
Prepare a series of herbicide dilutions to achieve the desired application rates. Include an untreated control (sprayed with water and any formulation adjuvants only).
-
Apply the herbicide solutions evenly to the foliage of the plants using a laboratory sprayer calibrated to deliver a specific volume.
-
-
Incubation and Assessment:
-
Return the treated plants to the greenhouse.
-
Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a percentage scale (0% = no injury, 100% = complete kill).
-
At the end of the experiment, harvest the above-ground biomass and determine the fresh and/or dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth reduction for each treatment compared to the untreated control.
-
Determine the GR50 value (the application rate that causes a 50% reduction in growth) using a suitable dose-response model.
-
V. Signaling Pathways and Experimental Workflows
A. Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the modes of action of different classes of pyrazole derivatives.
Caption: Inhibition of GABA-gated chloride channel by Fipronil.
Caption: Activation of Ryanodine Receptor by Chlorantraniliprole.
Caption: Inhibition of Succinate Dehydrogenase (Complex II) by SDHI fungicides.
Caption: Inhibition of Acetolactate Synthase (ALS) by ALS inhibitor herbicides.
Caption: Inhibition of HPPD enzyme by HPPD inhibitor herbicides.
B. Experimental Workflow Diagrams
Caption: Workflow for a larval leaf-dip insecticide bioassay.
Caption: Workflow for an in vitro fungicide mycelial growth inhibition assay.
Caption: Workflow for a whole-plant post-emergence herbicide bioassay.
References
- 1. chemijournal.com [chemijournal.com]
- 2. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Crop Production :: Rice [agritech.tnau.ac.in]
- 5. Resistance Profiles of Botrytis cinerea to Fluxapyroxad from Strawberry Fields in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Elite Topramezone 33.6 SC | Early Post-Emergent Topramezone Herbicide for Corn [piindustries.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. biogot.com [biogot.com]
- 12. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sedaxane - Wikipedia [en.wikipedia.org]
- 14. plant-protection.net [plant-protection.net]
- 15. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. abcam.cn [abcam.cn]
- 19. scielo.br [scielo.br]
- 20. isws.org.in [isws.org.in]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Pyrazole Synthesis Utilizing Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of pyrazoles using continuous flow chemistry. This technology offers significant advantages over traditional batch methods, including enhanced safety, improved scalability, higher yields, and reduced reaction times. The following sections detail various synthetic strategies, complete with experimental protocols and comparative data, to facilitate the adoption of flow chemistry in your laboratory for the synthesis of this important heterocyclic motif.
Multi-step Synthesis of N-Aryl Pyrazoles from Anilines
This method showcases a four-step continuous flow process for the conversion of anilines into N-aryl pyrazoles. A key advantage of this approach is the in-situ generation and consumption of hazardous intermediates like diazonium salts and hydrazines, significantly improving the safety profile of the synthesis.[1][2] A metal-free reduction using vitamin C is employed, offering a more sustainable alternative to heavy metal reductants.[1][3]
Comparative Data for N-Aryl Pyrazole Synthesis
| Entry | Aniline Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Residence Time | Ref. |
| 1 | 4-Nitroaniline | Pentane-2,4-dione | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrobenzene | 40 | 12 hours (for scale-up) | [2] |
| 2 | Sulfanilamide | 3-(4-(Trifluoromethyl)phenyl)-1-phenylpropane-1,3-dione | Celecoxib | 48 | Not Specified | [2] |
| 3 | 4-Aminobenzonitrile | Pentane-2,4-dione | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | 69 | 2 hours | [2] |
| 4 | 4-Bromoaniline | Pentane-2,4-dione | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | 76 | Not Specified | [1] |
| 5 | Aniline | 1-(Furan-2-yl)butane-1,3-dione | 1-(Furan-2-yl)-3-methyl-1H-pyrazol-5-yl)ethan-1-one | 46 | Not Specified | [2] |
Experimental Protocol: Four-Step Synthesis of N-Aryl Pyrazoles
This protocol is adapted from the work of Poh et al. and demonstrates the synthesis of a 4-nitrophenyl pyrazole derivative.[1][2]
Reagent Preparation:
-
Solution A (Aniline): Prepare a solution of the desired aniline (e.g., 4-nitroaniline) in a suitable solvent.
-
Solution B (Diazotization Agent): Prepare a solution of an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) and acid (e.g., HCl) in a suitable solvent.[1]
-
Solution C (Reducing Agent): Prepare a solution of L-ascorbic acid (Vitamin C) in a suitable solvent.[1][2]
-
Solution D (Cyclization Partner): Prepare a solution of the 1,3-dicarbonyl compound (e.g., pentane-2,4-dione) in a suitable solvent.
Flow Synthesis Procedure:
-
Solutions A and B are pumped and mixed in a T-mixer and then passed through a reactor coil (Reactor 1) to facilitate diazotization.
-
The output from Reactor 1 is then mixed with Solution C in a second T-mixer and passed through Reactor 2 for the reduction of the diazonium salt to the corresponding hydrazine.
-
The resulting hydrazine solution is then combined with Solution D in a third T-mixer.
-
This final mixture is passed through a third heated reactor coil (Reactor 3) to effect the cyclocondensation and form the pyrazole product.
-
The output from Reactor 3 is collected, and the product is isolated via standard workup and purification procedures (e.g., extraction and chromatography).
Experimental Workflow: Multi-step Pyrazole Synthesis
Caption: Multi-step synthesis of N-aryl pyrazoles from anilines.
Two-Stage Synthesis of Pyrazoles from Acetophenones
This approach involves a two-step sequence where an acetophenone is first condensed with dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone intermediate, which is then reacted with hydrazine to yield the pyrazole product.[4] This method is suitable for a range of substituted acetophenones.[4]
Comparative Data for Two-Stage Pyrazole Synthesis
| Entry | Acetophenone Derivative | Yield (%) | Temperature (°C) | Residence Time (min) | Ref. |
| 1 | 4-Fluoroacetophenone | 95 | 170 (Step 1), 150 (Step 2) | 10 (Step 1), 2 (Step 2) | [4] |
| 2 | 4-Chloroacetophenone | 93 | 170 (Step 1), 150 (Step 2) | 10 (Step 1), 2 (Step 2) | [4] |
| 3 | 4-Bromoacetophenone | 96 | 170 (Step 1), 150 (Step 2) | 10 (Step 1), 2 (Step 2) | [4] |
| 4 | 4-Methoxyacetophenone | 45 | 170 (Step 1), 150 (Step 2) | 10 (Step 1), 2 (Step 2) | [4] |
| 5 | 1-(Naphthalen-1-yl)ethan-1-one | 88 | 170 (Step 1), 150 (Step 2) | 10 (Step 1), 2 (Step 2) | [4] |
Experimental Protocol: Two-Stage Synthesis from Acetophenones
This protocol is based on the work of GalChimia for the synthesis of substituted pyrazoles.[4]
Reagent Preparation:
-
Solution A (Acetophenone): Prepare a solution of the acetophenone (e.g., 4-fluoroacetophenone, 0.543 M to 0.624 M) in DMF.[4]
-
Solution B (DMFDMA): Prepare a solution of DMFDMA (2 equivalents) in DMF.[4]
-
Solution C (Hydrazine): Prepare a solution of hydrazine hydrate (3 equivalents) in DMF.[4]
Flow Synthesis Procedure:
-
Solutions A and B are pumped and mixed, then passed through a heated stainless-steel coil reactor (Reactor 1) at 170 °C with a residence time of 10 minutes to form the enaminone intermediate.[4]
-
The output from Reactor 1 is then mixed with Solution C in a T-mixer.
-
This mixture is passed through a second heated glass microreactor (Reactor 2) at 150 °C with a residence time of 2 minutes for the cyclization to the pyrazole.[4]
-
The product stream is collected for subsequent workup and purification.
Experimental Workflow: Two-Stage Pyrazole Synthesis
Caption: Two-stage synthesis of pyrazoles from acetophenones.
Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition
This method utilizes the [3+2] cycloaddition of in-situ generated diazo compounds with alkynes to form pyrazoles. Flow chemistry is particularly advantageous for this transformation as it allows for the safe generation and immediate use of potentially hazardous diazoalkanes at elevated temperatures.[5][6]
Comparative Data for Pyrazole Synthesis via Cycloaddition
| Entry | Diazo Precursor | Alkyne | Product | Yield (%) | Temperature (°C) | Residence Time (min) | Ref. |
| 1 | Trimethylsilylmethylamine | Phenylacetylene | 3-Phenyl-1H-pyrazole | 65 (diazo formation), then cycloaddition | Not Specified | 16 (diazo formation) | [1] |
| 2 | Fluorinated Amine | Ethyl propiolate | Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 93 | 140 | 28 | [5] |
| 3 | Fluorinated Amine | 1-Ethynyl-4-fluorobenzene | 5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 85 | 140 | 28 | [5] |
| 4 | Sydnone | Phenylacetylene | 1,4-Diphenyl-1H-pyrazole | Not Specified | Not Specified | 2-5 hours | [7] |
| 5 | Diazoacetate | SF5-alkyne | Pentafluorosulfanylpyrazole | 51 (batch) | 80 (batch) | 48 hours (batch) | [1] |
Experimental Protocol: Cycloaddition of In-situ Generated Diazoalkanes
This protocol is based on the work by Mertens et al. for the synthesis of fluorine-substituted pyrazoles.[1]
Reagent Preparation:
-
Solution A (Amine): A solution of the amine precursor (e.g., a fluorinated amine) in a suitable solvent.[1]
-
Solution B (Nitrosating Agent): A solution of a nitrosating agent (e.g., NaNO2 in acid) for the in-situ generation of the diazo compound.
-
Solution C (Alkyne): A solution of the alkyne dipolarophile in a suitable solvent.
Flow Synthesis Procedure:
-
Solutions A and B are introduced into the flow system, mixed, and passed through a reactor (Reactor 1) to generate the diazoalkane in-situ.
-
The output stream containing the diazoalkane is immediately mixed with Solution C.
-
The combined stream is then passed through a second, heated reactor (Reactor 2) to promote the [3+2] cycloaddition reaction.
-
The product stream is collected for analysis and purification. This continuous process avoids the isolation of the potentially explosive diazo intermediate, significantly enhancing safety.[1]
Logical Relationship: In-situ Generation and Cycloaddition
Caption: In-situ generation and consumption of diazo intermediates.
Photochemical Synthesis of Pyrazolines and Pyrazoles
This innovative approach utilizes UV light to convert tetrazoles into nitrile imine dipoles, which are then trapped in-situ by dipolarophiles to form pyrazolines.[8][9] The corresponding pyrazoles can be obtained through subsequent oxidation. This reagent-free "photo-click" strategy is well-suited for flow chemistry, allowing for safe and scalable production with nitrogen gas as the only byproduct.[8][9]
Comparative Data for Photochemical Pyrazoline/Pyrazole Synthesis
| Entry | Tetrazole | Dipolarophile | Product | Yield (%) | Residence Time (min) | Ref. |
| 1 | 2,5-Diphenyl-2H-tetrazole | N-Phenylmaleimide | Pyrazoline Derivative | 81 | 10 | [1] |
| 2 | 2,5-Diphenyl-2H-tetrazole | Diethyl Fumarate | Pyrazoline Derivative | 75 | 10 | [9] |
| 3 | 2-(4-Methoxyphenyl)-5-phenyl-2H-tetrazole | N-Phenylmaleimide | Pyrazoline Derivative | 80 | 10 | [9] |
| 4 | Pyrazoline from Entry 1 | (Oxidation) | Pyrazole Derivative | 89 | Not Specified | [1] |
| 5 | Pyrazoline from Entry 2 | (Oxidation) | Pyrazole Derivative | 70 | Not Specified | [1] |
Experimental Protocol: Photochemical Synthesis in Flow
This protocol is adapted from the work of Baumann and coworkers.[8][9]
Reagent Preparation:
-
Stock Solution: Prepare a homogeneous solution of the tetrazole (1 equivalent) and the dipolarophile (1.2 equivalents) in a suitable solvent like acetonitrile (e.g., 100 mM).[9]
Flow Synthesis Procedure:
-
The stock solution is pumped through a UV-photoreactor (e.g., a Vapourtec E-series with a medium-pressure Hg-lamp).[9]
-
The reaction mixture is irradiated within a flow coil (e.g., 10 mL PFA) with a defined residence time (e.g., 10 minutes).[9] A back-pressure regulator (e.g., set to 2 bar) is used to ensure the safe release of nitrogen gas formed during the reaction.[1][9]
-
The exiting solution containing the pyrazoline product is collected.
-
For the synthesis of pyrazoles, the collected pyrazoline can be subjected to a subsequent oxidation step (either in flow or batch).
Experimental Workflow: Photochemical Pyrazoline Synthesis
Caption: Photochemical synthesis of pyrazolines in a flow reactor.
References
- 1. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 2. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - UCL Discovery [discovery.ucl.ac.uk]
- 4. galchimia.com [galchimia.com]
- 5. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 9. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole.
Product Identity:
-
CAS Number: 916766-83-1[2]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A prevalent and logical two-step synthetic pathway is generally employed. The first step involves the formation of the pyrazole ring, followed by the chloromethylation of the phenyl group. Specifically, this can be achieved by reacting 4-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized with methylhydrazine to yield 1-methyl-3-(p-tolyl)-1H-pyrazole. The subsequent step is the chloromethylation of the tolyl group to afford the final product.
Q2: I am observing a low yield in the pyrazole formation step. What are the potential causes and solutions?
A2: Low yields in pyrazole synthesis can arise from several factors. Incomplete reaction is a common issue; ensure you are monitoring the reaction progress by TLC or LC-MS. You can try increasing the reaction time or temperature.[3] The choice of solvent and catalyst is also critical. While this reaction is often performed in a suitable solvent like ethanol or acetic acid, exploring other options might be beneficial. The purity of your starting materials, particularly the acetophenone and methylhydrazine, is paramount as impurities can lead to side reactions.[4]
Q3: During the chloromethylation step, I am getting multiple products. How can I improve the selectivity?
A3: Chloromethylation reactions, such as the Blanc-Quelet reaction, can sometimes lead to the formation of isomers (ortho- vs. para-substitution) and diarylmethane byproducts due to Friedel-Crafts alkylation of the starting material or product.[5] To enhance para-selectivity, controlling the reaction temperature is crucial; lower temperatures generally favor the para-isomer. The choice of Lewis acid catalyst and its concentration can also influence the product distribution. Using a milder catalyst or optimizing its stoichiometry may reduce byproduct formation.
Q4: Is the chloromethyl group stable under the pyrazole synthesis conditions?
A4: The chloromethyl group is generally not stable under the conditions required for pyrazole synthesis, which often involve nucleophilic reagents and potentially elevated temperatures. It is highly susceptible to nucleophilic substitution. Therefore, it is advisable to introduce the chloromethyl group in the final step of the synthesis.
Troubleshooting Guides
Part 1: Synthesis of 1-methyl-3-(p-tolyl)-1H-pyrazole
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction of acetophenone with DMF-DMA. | - Increase reaction temperature and/or time for the enaminone formation. - Ensure DMF-DMA is fresh and not degraded. |
| Inefficient cyclization with methylhydrazine. | - Add a catalytic amount of a weak acid like acetic acid to facilitate imine formation.[3] - Ensure the methylhydrazine is of high purity. | |
| Presence of Multiple Spots on TLC | Formation of regioisomers (e.g., 1-methyl-5-(p-tolyl)-1H-pyrazole). | - The reaction of the enaminone with methylhydrazine is generally regioselective for the 1,3-disubstituted pyrazole. However, careful control of reaction temperature can further improve selectivity. - Purification by column chromatography is usually effective in separating isomers. |
| Unreacted starting materials or intermediates. | - Monitor the reaction closely by TLC to ensure complete consumption of starting materials before workup. - Optimize the stoichiometry of the reagents. | |
| Product is an Oil and Difficult to Purify | Presence of residual solvent or byproducts. | - Ensure complete removal of the solvent under reduced pressure. - Purify by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). |
Part 2: Chloromethylation of 1-methyl-3-(p-tolyl)-1H-pyrazole
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Chloromethylated Product | Incomplete reaction. | - Increase the reaction time or the amount of the chloromethylating agent (e.g., paraformaldehyde and HCl). - Use a more effective Lewis acid catalyst, such as zinc chloride.[5] |
| Formation of diarylmethane byproduct. | - Keep the reaction temperature low (e.g., 0-10 °C) to minimize this side reaction.[6] - Use a stoichiometric amount of the pyrazole substrate relative to the chloromethylating agent. | |
| Formation of Multiple Isomers | Reaction at both ortho and para positions of the phenyl ring. | - The para-position is sterically more accessible and electronically favored. Lowering the reaction temperature can increase the para/ortho ratio. |
| Product Degradation | The product is a reactive benzylic halide and can be unstable. | - Perform the reaction under anhydrous conditions. - Work up the reaction promptly and avoid prolonged heating. - Store the purified product at a low temperature. |
| Reaction with the Pyrazole Ring | The pyrazole ring itself can undergo electrophilic substitution. | - While chloromethylation typically occurs on the more activated phenyl ring, side reactions on the pyrazole ring are possible. Careful control of stoichiometry and temperature is key. Using a less reactive chloromethylating agent could be explored. |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-3-(p-tolyl)-1H-pyrazole
-
Enaminone Formation: In a round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) in toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the acetophenone is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone.
-
Pyrazole Formation: Dissolve the crude enaminone in ethanol. Add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-methyl-3-(p-tolyl)-1H-pyrazole.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a gas inlet, suspend paraformaldehyde (1.5 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the suspension for 30-60 minutes.
-
Add 1-methyl-3-(p-tolyl)-1H-pyrazole (1.0 eq) and a catalytic amount of anhydrous zinc chloride (0.2 eq).
-
Reaction: Stir the reaction mixture at 0-5 °C for 6-12 hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into ice-water and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Quantitative Data
Table 1: Reported Yields for the Synthesis of Substituted Pyrazoles from Acetophenones
| Acetophenone Substituent | Reaction Conditions | Yield (%) | Reference |
| 4-H | DMF-DMA, Hydrazine, Flow Chemistry | 79 | GalChimia Technical Note |
| 4-Cl | DMF-DMA, Hydrazine, Flow Chemistry | High | GalChimia Technical Note |
| 4-Br | DMF-DMA, Hydrazine, Flow Chemistry | High | GalChimia Technical Note |
| 4-F | DMF-DMA, Hydrazine, Flow Chemistry | High | GalChimia Technical Note |
| 4-NO₂ | 1,3-diketone, Phenylhydrazine, EtOH, reflux | 63 | Ohtsuka et al. |
Table 2: Optimization of Chloromethylation of Aromatic Compounds
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Toluene | ZnCl₂ | Acetic Acid | 80 | 71-98 | IRIS |
| Cumene | ZnCl₂ | Acetic Acid | 80 | 98 | IRIS |
| o-Xylene | FeCl₃ | - | - | 74 | CN101774880A |
| p-Xylene | FeCl₃ | - | - | 71 | CN101774880A |
Visualizations
Caption: Troubleshooting workflow for addressing low yield in synthesis.
Caption: Proposed synthetic pathway for the target molecule.
References
- 1. This compound [cymitquimica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 3-[3-(chloromethyl)phenyl]-1-methyl-1H-pyrazole, Tech., Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
Technical Support Center: Purification of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound and related pyrazole derivatives are recrystallization and column chromatography.[1][2] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[3]
Q2: How do I select an appropriate solvent for the recrystallization of my compound?
A2: Solvent selection is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently effective.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal system for this compound.
Q3: What are the typical stationary and mobile phases for column chromatography of pyrazole derivatives?
A3: For the column chromatography of pyrazole compounds, silica gel is the most commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2][4] The optimal ratio of these solvents will depend on the polarity of the target compound and its impurities and should be determined by thin-layer chromatography (TLC) analysis.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Impurities in pyrazole synthesis can include unreacted starting materials, by-products from side reactions, and regioisomers.[5] The formation of regioisomers is a common issue in the synthesis of unsymmetrically substituted pyrazoles.[2] Depending on the synthetic route, impurities could also arise from the chloromethylation step.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent. - Add a small amount of a solvent in which the compound is highly soluble. - Ensure a slow cooling rate. - Scratch the inside of the flask with a glass rod to induce crystallization.[1] |
| Low or no crystal formation | The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently concentrated. | - Partially evaporate the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.[1] - Cool the solution in an ice bath or refrigerator. |
| Poor recovery | Too much solvent was used, or the crystals were not completely collected. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Colored impurities in crystals | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system (mobile phase) is not optimal. | - Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity (less polar solvent). If they are too low (low Rf), increase the polarity (more polar solvent). |
| Compound is insoluble in the mobile phase | The chosen eluent is not a good solvent for the compound. | - Add a small amount of a more polar solvent to the mobile phase to increase solubility.[4] |
| Cracking or channeling of the silica gel column | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Streaking of the compound on the column | The compound is too polar for the chosen mobile phase, or the sample is overloaded. | - Increase the polarity of the mobile phase. - Ensure the initial sample band is concentrated and loaded evenly onto the column. - Use a smaller amount of crude material. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for recrystallization.
Caption: Experimental workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 3. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | SIELC Technologies [sielc.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Common side reactions in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1][3]
Q2: I am observing a mixture of regioisomers in my reaction. What causes this and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][4] This occurs because the initial attack of the substituted hydrazine can happen on either of the two different carbonyl groups, leading to two different products.[5][6] Regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the specific reaction conditions.[1][5][7]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the preference for one regioisomer over another compared to standard solvents like ethanol.[4]
-
Reaction Conditions (pH): Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, which can alter the major regioisomer formed.[1][5]
-
Reactant Stoichiometry: Varying the ratio of the 1,3-diketone to the hydrazine has also been shown to affect the regioisomeric ratio.[5]
Q3: Why is the yield of my pyrazole synthesis consistently low?
A3: Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, or the formation of stable, unwanted side products.[1][8]
Troubleshooting Low Yield:
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1][8] If the reaction is stalled, consider increasing the reaction time or temperature.[8] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[8]
-
Catalyst Choice: The choice and amount of acid or base catalyst are often critical. For the Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are typically used.[8]
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to dehydrate to the final pyrazole product.[1] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to push the reaction to completion.[1]
-
Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials, as impurities can lead to unwanted side reactions.[1]
Q4: I am performing an N-alkylation on a pyrazole and getting a mixture of products. How can I control the regioselectivity?
A4: The two nitrogen atoms in the pyrazole ring have similar electronic properties, which complicates regioselective N-alkylation.[9] The reaction of an NH-pyrazole with an alkylating agent can result in a mixture of two regioisomers.[10][11] The outcome is often controlled by steric hindrance; the alkyl group will preferentially add to the less sterically hindered nitrogen atom.[10][11] In some cases, functional groups already present on the pyrazole ring can be tuned to guide the regioselectivity of the alkylation.[9]
Data Summary
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and methylhydrazine. This data is crucial for optimizing reaction conditions to favor the formation of a desired regioisomer.[4]
| 1,3-Diketone Substituents (R1, R2) | Solvent | Regioisomeric Ratio (Isomer 1 : Isomer 2) |
| Aryl, CF3 | Ethanol | Low selectivity (mixture) |
| Aryl, CF3 | TFE | Improved selectivity |
| Aryl, CF3 | HFIP | High selectivity (up to 99:1) |
| 2-Furyl, CF3 | HFIP | ~99:1 |
| Methyl, CF3 | TFE | 85:15 |
| Methyl, CF3 | HFIP | 91:9 |
Note: Data is generalized from trends reported in the literature.[4] Specific ratios are highly dependent on the exact substrates used.
Visualized Workflows and Pathways
Knorr Synthesis Pathway and Regioisomer Formation
// Edges {r1, r2} -> p1 [color="#EA4335", label="Pathway A"]; {r1, r2} -> p2 [color="#FBBC05", label="Pathway B"]; p1 -> prod1 [color="#5F6368"]; p2 -> prod2 [color="#5F6368"];
// Invisible edges for alignment edge [style=invis]; r1 -> r2; p1 -> p2; prod1 -> prod2; }
Caption: Knorr synthesis pathways leading to different regioisomers.
Troubleshooting Workflow for Low Pyrazole Yield
// Connections start -> check_completion; check_completion -> increase_cond [label=" No"]; increase_cond -> check_completion; check_completion -> check_purity [label=" Yes"]; check_purity -> purify_sm [label=" Impure"]; purify_sm -> start; check_purity -> check_catalyst [label=" Pure"]; check_catalyst -> check_byproducts; check_byproducts -> end_node; }
Caption: A logical workflow for troubleshooting low pyrazole yield.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, which is a foundational method in this field.[6][12][13]
Materials:
-
1,3-Dicarbonyl Compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., Ethanol)
-
Acid Catalyst (e.g., Glacial Acetic Acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[13]
-
Reaction: Heat the mixture to reflux and stir.[8] The reaction progress should be monitored by TLC or LC-MS to determine the point of completion.[1][8] Reaction times can vary from 1 hour to several hours depending on the substrates.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent may be removed under reduced pressure.[1] The crude product can often be purified by recrystallization from a suitable solvent (such as ethanol/water) or by column chromatography on silica gel to isolate the desired pyrazole product.[1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. benchchem.com [benchchem.com]
"3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" stability and storage conditions
This technical support center provides essential information on the stability, storage, and handling of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole. Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Stability and Storage Conditions
Proper storage is critical to maintain the integrity and reactivity of this compound. The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | The chloromethyl group is susceptible to hydrolysis in the presence of moisture. An inert atmosphere prevents exposure to atmospheric moisture. |
| Light | Protect from light. | While specific photostability data is unavailable, similar aromatic and heterocyclic compounds can be light-sensitive. |
| Container | Store in a tightly sealed, dry container. | Prevents contamination and exposure to moisture and air. |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no reactivity in a nucleophilic substitution reaction. | Degraded Reagent: The compound may have hydrolyzed due to improper storage, leading to the formation of the corresponding benzyl alcohol, 3-[4-(Hydroxymethyl)phenyl]-1-methyl-1H-pyrazole. | Confirm the purity of the starting material using analytical techniques such as NMR or LC-MS. If degradation is confirmed, use a fresh batch of the compound. |
| Presence of Moisture: Trace amounts of water in the reaction can hydrolyze the chloromethyl group, reducing the yield of the desired product. | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under a dry, inert atmosphere. | |
| Formation of a polar impurity with a higher molecular weight. | Reaction with Solvent: Protic solvents (e.g., alcohols, water) can act as nucleophiles and react with the chloromethyl group. | Use aprotic solvents (e.g., THF, DCM, acetonitrile) for reactions unless the protic solvent is a desired reactant. |
| Discoloration of the compound upon storage (e.g., turning yellow or brown). | Decomposition: This may indicate slow decomposition, potentially due to exposure to air, light, or elevated temperatures over time. | While a slight color change may not significantly impact reactivity in all cases, it is advisable to re-analyze the compound for purity before use. For critical applications, using a fresh, pure sample is recommended. |
| Inconsistent results between different batches. | Variable Purity: Different batches of the compound may have varying levels of impurities from the synthesis process. | Qualify each new batch of the reagent before use in critical experiments. Store all batches under the same recommended conditions to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: The primary signs of degradation include a change in physical appearance (e.g., discoloration), the presence of a new spot on a TLC plate (often a more polar spot corresponding to the hydrolyzed alcohol), or a new peak in an LC-MS or NMR spectrum. A decreased yield in a standard reaction is also a strong indicator of degradation.
Q2: What is the likely product of hydrolysis of this compound?
A2: The likely hydrolysis product is 3-[4-(Hydroxymethyl)phenyl]-1-methyl-1H-pyrazole, formed by the substitution of the chlorine atom with a hydroxyl group from water.
Q3: Is the pyrazole ring itself stable under typical reaction conditions?
A3: The pyrazole ring is generally a stable aromatic heterocycle.[1] Thermal decomposition studies on some pyrazole derivatives suggest that decomposition is often initiated by substituents on the ring rather than the ring itself.[2][3] Under typical synthetic conditions that are not overly harsh (e.g., strong acids, high temperatures for prolonged periods), the pyrazole core of the molecule is expected to remain intact.
Q4: What classes of nucleophiles are expected to react with this compound?
A4: The chloromethyl group is a reactive electrophile and will readily undergo nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. These include, but are not limited to, amines, alcohols, thiols, and carbanions.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Avoid strong oxidizing agents and strong bases. Benzyl chlorides can be incompatible with certain metals, which can catalyze decomposition.[4] It is also crucial to avoid moisture.
Experimental Protocols
Protocol 1: General Handling Procedure
To minimize degradation, it is recommended to handle this compound under an inert atmosphere in a glovebox or using Schlenk line techniques. Use dry, clean glassware and anhydrous solvents. When not in a controlled atmosphere, handle the compound quickly and reseal the container promptly.
Protocol 2: Small-Scale Purity Check by TLC
-
Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the solution onto a silica gel TLC plate.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light. The presence of more than one spot, particularly a more polar spot that stays closer to the baseline, may indicate the presence of the hydrolysis product or other impurities.
Visualizations
References
Technical Support Center: Overcoming Low Yields in Pyrazole Condensation Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrazole condensation reactions, a cornerstone of heterocyclic chemistry. Pyrazoles are a critical structural motif in many pharmaceuticals and agrochemicals.[1][2] However, achieving high yields can be challenging. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during pyrazole synthesis, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Low yields are a frequent challenge in pyrazole synthesis and can arise from several factors, including incomplete reactions, side-product formation, or product degradation.[3][4]
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and diminish yields.[5][6] It is advisable to use a freshly opened or purified hydrazine derivative, as they can degrade over time.[5] |
| Suboptimal Reaction Conditions | Optimize critical parameters such as temperature, reaction time, solvent, and pH.[5] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the ideal reaction time.[5][6] |
| Incomplete Reaction | The cyclocondensation can be slow. Consider using a catalyst, such as a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.[1][3] Moderately increasing the reaction time or temperature may also be beneficial.[3] |
| Formation of Stable Intermediates | In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[6][7] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[6] |
| Product Degradation | The synthesized pyrazole may be unstable under the reaction or workup conditions. If degradation is suspected, attempt the reaction at a lower temperature or with a milder catalyst.[4] |
| Losses During Purification | Significant product loss can occur during purification steps like column chromatography or recrystallization.[4] Optimize your purification technique; for instance, if using a silica column, deactivating the silica gel with triethylamine or ammonia in methanol can prevent product loss.[8] |
Problem 2: Formation of Multiple Products/Isomers
The formation of regioisomeric mixtures is a common issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[5][6]
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[5] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[5] |
| Reaction Conditions | Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially leading to a different major regioisomer.[6] The choice of solvent can also dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of one isomer.[9] Aprotic dipolar solvents can also provide better results than polar protic solvents.[10] |
Problem 3: Difficulty in Product Purification
Purification of the final pyrazole product can sometimes be challenging due to the presence of persistent impurities or byproducts.
| Potential Cause | Recommended Solution |
| Colored Impurities | Discoloration of the reaction mixture is often observed, especially when using hydrazine salts, and is typically due to the formation of colored impurities from the starting material.[5] Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction.[5] |
| Recrystallization Issues | If the product does not crystallize easily, try adding more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[5] Alternatively, recrystallization from a different solvent system, such as an ethanol-water mixture, may be effective.[8] |
| Column Chromatography Challenges | For compounds that are difficult to purify by standard silica gel chromatography, deactivating the silica gel with triethylamine can be beneficial.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[6] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1][6] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[6]
Q2: How can I improve the regioselectivity of my reaction when using an unsymmetrical 1,3-dicarbonyl?
A2: The formation of regioisomeric mixtures is a common challenge.[5] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[6] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity.[9] Additionally, conducting the reaction in aprotic dipolar solvents at room temperature can lead to good yields and high regioselectivity.[10][11]
Q3: My reaction has turned dark, and the final product is colored. What is the cause and how can I fix it?
A3: Discoloration is often due to the formation of colored impurities from the hydrazine starting material, particularly when using hydrazine salts.[5] This can be exacerbated if the reaction mixture becomes acidic.[5] The addition of a mild base, like sodium acetate, can help neutralize the acid and result in a cleaner reaction profile.[5] Purification by recrystallization is often an effective method for removing these colored impurities.[5]
Q4: Are there alternative, more environmentally friendly methods for pyrazole synthesis?
A4: Yes, microwave-assisted synthesis has emerged as a green chemistry approach that often leads to higher yields, shorter reaction times, and enhanced product purity compared to conventional heating methods.[12][13][14][15] Solvent-free reaction conditions, sometimes in combination with microwave irradiation, are also being explored to create more sustainable synthetic routes.[14][15]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general methodology for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative. This should be considered a starting point and may require optimization.
Materials:
-
1,3-Dicarbonyl compound (1.0 equivalent)
-
Hydrazine derivative (1.0-1.2 equivalents)[5]
-
Solvent (e.g., ethanol, acetic acid, or an aprotic dipolar solvent like N,N-dimethylacetamide)[1][10]
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)[1]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[16]
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base may be beneficial.[5]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[6]
-
Work-up: Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by vacuum filtration.[5] Alternatively, the solvent can be removed under reduced pressure.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol outlines a general procedure for a more rapid and often higher-yielding synthesis using microwave irradiation.
Materials:
-
Pyrazole ketone (1 equivalent)
-
Substituted aldehyde (1 equivalent)
-
Catalyst (e.g., a weak base)[17]
Procedure:
-
Reaction Setup: In a microwave-safe vessel, combine the pyrazole ketone, substituted aldehyde, and catalyst. If using a solvent, add it at this stage.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power (e.g., 70-100 W) and temperature for a short duration (e.g., 2-20 minutes).[17]
-
Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The choice of solvent can significantly impact the ratio of regioisomers formed.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol | ~1:1 | [10] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | 98:2 | [10] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | ~1:1.3 | [9] |
| Ethyl 4,4-difluoro-2,4-dioxobutanoate | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | >95:5 | [9] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Microwave-assisted methods can offer significant advantages in terms of reaction time and yield.
| Reaction | Method | Reaction Time | Yield | Reference |
| Pyrazole-Chalcone Hybrid Synthesis | Conventional | >24 hours | - | [12] |
| Pyrazole-Chalcone Hybrid Synthesis | Microwave-Assisted | minutes | 80-85% | [12] |
| Pyrazole & Oxadiazole Hybrid Synthesis | Conventional | 7-9 hours | - | [13] |
| Pyrazole & Oxadiazole Hybrid Synthesis | Microwave-Assisted | 9-10 minutes | 79-92% | [13] |
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis.[1]
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for troubleshooting regioselectivity issues in pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve the desired regiochemical outcome in your pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?
A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] For example, the reaction can yield a 1,3,5-trisubstituted pyrazole or a 1,3,5-trisubstituted pyrazole with a different substitution pattern. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][2]
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is primarily governed by a combination of factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate an adjacent carbonyl group towards nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1]
-
Reaction Conditions: The solvent and pH of the reaction play a crucial role.[1][3] For instance, the use of fluorinated alcohols as solvents can dramatically increase regioselectivity.[4]
Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the likely cause and how can I fix it?
A3: A nearly 1:1 mixture of regioisomers often occurs when the substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[2] To address this, you can:
-
Modify the Solvent System: Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[2][4]
-
Adjust the Reaction pH: In some cases, adjusting the pH can influence the regioselectivity.[1][5]
-
Change the Synthetic Strategy: If solvent and pH adjustments are ineffective, consider a more regioselective synthetic method.[2]
Q4: The major product of my reaction is the undesired regioisomer. What can I do?
A4: When the inherent properties of your starting materials favor the unwanted isomer under standard conditions, a change in synthetic strategy is often the best solution.[2] Consider employing a regiochemically-controlled synthetic route, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes, which has been shown to provide complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[2][6][7][8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis
-
Problem: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields a mixture of regioisomers with a low ratio of the desired product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: Complete Lack of Regioselectivity
-
Problem: The synthesis consistently produces a nearly inseparable 1:1 mixture of regioisomers.
-
Logical Relationship Diagram:
Caption: Strategies for resolving a 1:1 regioisomeric mixture.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | R¹ | R² | Solvent | Ratio (2:3) | Total Yield (%) |
| 1 | CF₃ | 2-furyl | TFE | 98:2 | 85 |
| 2 | CF₃ | 2-furyl | HFIP | >99:1 | 82 |
| 3 | C₂F₅ | 2-furyl | TFE | 97:3 | 88 |
| 4 | C₂F₅ | 2-furyl | HFIP | >99:1 | 85 |
| 5 | CF₃ | Phenyl | TFE | 99:1 | 90 |
| 6 | CF₃ | Phenyl | HFIP | >99:1 | 87 |
Data summarized from studies on the use of fluorinated alcohols to improve regioselectivity.[4] Regioisomer 2 corresponds to the 5-aryl/heteroaryl pyrazole, while regioisomer 3 is the 3-aryl/heteroaryl pyrazole.
Table 2: Regioselectivity Comparison with Different Substituted Hydrazines in Ethanol
| Entry | 1,3-Dicarbonyl | Hydrazine | Regioisomer A (%) | Regioisomer B (%) |
| 1 | 1-Phenyl-1,3-butanedione | Methylhydrazine | 55 | 45 |
| 2 | 1-Phenyl-1,3-butanedione | Phenylhydrazine | 60 | 40 |
| 3 | 1-(4-Nitrophenyl)-1,3-butanedione | Methylhydrazine | 70 | 30 |
| 4 | 1-(4-Nitrophenyl)-1,3-butanedione | Phenylhydrazine | 75 | 25 |
Illustrative data based on general trends discussed in the literature.[1] Regioisomer A results from the attack of the substituted nitrogen of the hydrazine at the most electrophilic carbonyl carbon.
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with enhanced regioselectivity.[4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the fluorinated alcohol (TFE or HFIP).
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole regioisomer.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method offers complete regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles.[6][7][8]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (solvent)
Procedure:
-
To a solution of N-alkylated tosylhydrazone and terminal alkyne in pyridine, add t-BuOK and 18-crown-6.
-
Stir the reaction mixture at the specified temperature (optimized for specific substrates, often elevated) and monitor by TLC.
-
After the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure 1,3,5-trisubstituted pyrazole.
Disclaimer: These protocols are intended as general guidelines. Optimization may be required for specific substrates and reaction scales. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazoles from 1,3-dicarbonyl compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a question-and-answer format.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in pyrazole synthesis, particularly in the Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.1-1.2 equivalents) can be employed to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and lower the yield of the desired product.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can have a significant impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.[2]
-
pH Control: Adjusting the pH of the reaction mixture can influence the regiochemical outcome. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[3]
-
Temperature Control: In some cases, running the reaction at a lower temperature can enhance the selectivity of the initial nucleophilic attack.
-
Use of Catalysts: Certain catalysts can direct the reaction towards the formation of a single regioisomer. For instance, nano-ZnO has been reported to be an efficient catalyst for the regioselective synthesis of some pyrazole derivatives.[4]
Q3: My reaction mixture has turned dark, and I'm having trouble purifying the product. What is causing this and how can I resolve it?
Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[1]
Solutions:
-
Use of a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative processes that lead to colored byproducts.[1]
-
Purification Strategy:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help remove some of the colored impurities.[1]
-
Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[1]
-
Column Chromatography: Silica gel column chromatography is a reliable method for separating the desired pyrazole from byproducts.[3]
-
Q4: The reaction seems to have stalled, and I'm observing a stable intermediate. What could be the issue?
In some cases, the reaction may not proceed to completion, and a stable intermediate, such as a hydrazone or a hydroxylpyrazolidine, may accumulate. This is often due to a high energy barrier for the final cyclization or dehydration step.
Troubleshooting Steps:
-
Increase Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the barrier for cyclization and dehydration.
-
Add a Dehydrating Agent: Incorporating a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help drive the equilibrium towards the final pyrazole product.
-
Acid Catalysis: If not already present, the addition of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can facilitate the dehydration step.[5]
Quantitative Data Summary
The regioselectivity of pyrazole synthesis is highly dependent on the substrates and reaction conditions. The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The two possible regioisomers are denoted as A (N-substituted nitrogen adjacent to R¹) and B (N-substituted nitrogen adjacent to R²).
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Reaction Time | Temperature (°C) | Ratio (A:B) | Overall Yield (%) | Reference |
| 1-(4-methoxyphenyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | < 1h | RT | 15:85 | 95 | [2] |
| 1-(4-methoxyphenyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | < 1h | RT | 85:15 | 98 | [2] |
| 1-(4-methoxyphenyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | < 1h | RT | 97:3 | 99 | [2] |
| 1-phenyl-1,3-butanedione | Phenylhydrazine | EtOH | 1h | Reflux | 50:50 | 85 | [4] |
| 1-phenyl-1,3-butanedione | Phenylhydrazine | TFE | < 1h | RT | 90:10 | 92 | [2] |
| 1-phenyl-1,3-butanedione | Phenylhydrazine | HFIP | < 1h | RT | >99:1 | 96 | [2] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | < 1h | RT | >99:1 | 97 | [2] |
Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Hydrate
This protocol provides a detailed methodology for the synthesis of 3,5-dimethylpyrazole, a common example of the Knorr pyrazole synthesis.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate
-
Water
-
Ethanol
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Condenser
-
Büchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of acetylacetone and 50 mL of water.[6]
-
Addition of Hydrazine: While stirring, slowly add 8 mL of hydrazine hydrate to the reaction mixture. An exothermic reaction may be observed.[6]
-
Reaction Conditions: Heat the reaction mixture to approximately 40°C and continue stirring for 1 hour.[6]
-
Product Isolation: After 1 hour, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.[7]
-
Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected solid with a small amount of cold water and allow it to air dry.[7]
-
Purification (Optional): The crude product can be further purified by recrystallization from ethanol.
-
Characterization: Determine the melting point of the dried product (literature melting point: 106-108°C) and calculate the percent yield.[6] The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
General Reaction Pathway for Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Pyrazole Synthesis Yield
Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.
References
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their pyrazole synthesis experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am obtaining a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as in the Knorr synthesis.[1][2] The regioselectivity is primarily governed by a combination of electronic and steric effects of the substituents on both reactants, as well as the reaction conditions.[3][4]
Troubleshooting Poor Regioselectivity:
-
Analyze Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound is often the rate-determining and selectivity-determining step.[1]
-
Electronic Differentiation: A significant difference in the electrophilicity of the two carbonyl carbons will direct the initial attack of the more nucleophilic nitrogen of the hydrazine. A carbonyl group adjacent to a strong electron-withdrawing group will be more electrophilic.[1]
-
Steric Hindrance: A sterically bulky substituent near one carbonyl group will hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.[3]
-
-
Solvent Selection: The choice of solvent can significantly impact regioselectivity.[1]
-
pH Control: The pH of the reaction medium can influence the reaction pathway and, consequently, the regiomeric outcome.[2][5]
Q2: How can I improve the regioselectivity of my pyrazole synthesis using solvent effects?
A2: Solvent choice is a powerful tool for controlling regioselectivity. While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols have been shown to dramatically enhance regioselectivity.[1][2][6][7]
Using Fluorinated Alcohols to Enhance Regioselectivity:
-
Recommended Solvents: 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are highly effective.[6][7]
-
Mechanism of Improvement: Standard alcohols like ethanol can act as nucleophiles and compete with the hydrazine in attacking the more reactive carbonyl group, leading to lower regioselectivity. TFE and HFIP are non-nucleophilic and do not compete in this manner, thus improving the regioselectivity of the hydrazine's attack.[6]
-
Observed Improvements: In the reaction of methylhydrazine with certain 1,3-diketones, switching the solvent from ethanol to TFE or HFIP can increase the ratio of the desired regioisomer from a slight preference to as high as 99:1.[7]
Q3: My N-alkylation of an unsymmetrical pyrazole is not regioselective. What strategies can I employ to control the position of alkylation?
A3: Controlling the regioselectivity of N-alkylation on an already formed unsymmetrical pyrazole ring presents a different challenge. The outcome is influenced by steric hindrance, the choice of base, solvent, and the nature of the alkylating agent.[8]
Strategies for Regiocontrolled N-Alkylation:
-
Steric Hindrance: Alkylation will generally occur at the less sterically hindered nitrogen atom.[8]
-
Base and Solvent System: The combination of base and solvent is critical. For instance, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[8] In some cases, sodium hydride (NaH) can prevent the formation of isomeric byproducts.[8]
-
Enzymatic Alkylation: For unparalleled regioselectivity, engineered enzymes can perform pyrazole alkylation with greater than 99% selectivity using simple haloalkanes.[9]
Data Presentation: Effect of Solvents on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a substituted 1,3-dicarbonyl compound and a monosubstituted hydrazine to form a pyrazole.
| 1,3-Dicarbonyl Substituent (R1) | Hydrazine | Solvent | Regioisomeric Ratio (desired:undesired) | Yield (%) | Reference |
| CF₃ | Methylhydrazine | EtOH | Low regioselectivity | - | [7] |
| CF₃ | Methylhydrazine | TFE | 85:15 | - | [6] |
| CF₃ | Methylhydrazine | HFIP | 97:3 | - | [7] |
| Aryl | Phenylhydrazine | EtOH | Low regioselectivity | - | [6] |
| Aryl | Phenylhydrazine | TFE | Up to 99:1 | - | [7] |
| Aryl | Phenylhydrazine | HFIP | Up to 99:1 | - | [7] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis with Improved Regioselectivity
This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, with an emphasis on achieving high regioselectivity through the use of fluorinated solvents.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine (or its hydrochloride salt)
-
Solvent: 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
(Optional) Mild base such as sodium acetate if using a hydrazine salt[4]
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen fluorinated solvent (TFE or HFIP).
-
Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a mild base may be added to neutralize the acid.[4]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate the desired regioisomer.[2][4]
Visualizations
Caption: Factors influencing the regioselectivity of pyrazole synthesis.
Caption: Workflow for regioselective Knorr pyrazole synthesis.
Caption: Influence of solvent nucleophilicity on regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
Answer: Low product yield is a common issue that can stem from several factors. Systematically evaluating each step of your reaction protocol is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Reagent Quality: The purity and reactivity of your starting materials, particularly the precursor alcohol ([4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol) and the chlorinating agent (e.g., thionyl chloride), are critical.
-
Solution: Ensure the alcohol is completely dry, as water will quench the thionyl chloride. Use freshly opened or properly stored thionyl chloride. Consider purifying the starting alcohol if its purity is questionable.
-
-
Reaction Temperature: The reaction temperature for chlorination with thionyl chloride is often crucial.
-
Solution: A common protocol involves adding thionyl chloride at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature.[1] Running the reaction at too high a temperature can lead to side product formation, while a temperature that is too low may result in an incomplete reaction.
-
-
Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. A typical reaction time can be around 16 hours at 17 °C.[1]
-
-
Improper Quenching/Work-up: The work-up procedure is critical for isolating the product and removing unreacted reagents and byproducts.
Issue 2: Presence of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation and remove them?
Answer: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Material: The most common impurity is the starting alcohol.
-
Mitigation: Ensure a slight excess of the chlorinating agent is used and that the reaction goes to completion by monitoring with TLC.
-
Removal: Purification by silica gel column chromatography is an effective method to separate the product from the more polar starting alcohol.[1]
-
-
Dimeric Ether Formation: Under certain conditions, especially if the reaction is heated or if a base is present, the starting alcohol can react with the product to form a dimeric ether.
-
Mitigation: Maintain a low reaction temperature and avoid the use of strong bases during the chlorination step.
-
-
Over-chlorination: While less common for a benzylic chloride, harsh conditions could potentially lead to further reactions on the aromatic rings, though this is unlikely with thionyl chloride.
Purification:
-
Silica Gel Column Chromatography: This is the most cited method for purifying this compound.[1] A common eluent system is a mixture of ethyl acetate and hexane.[1] The polarity of the eluent should be optimized based on TLC analysis to achieve good separation between the product and impurities.
Frequently Asked Questions (FAQs)
Q1: What is a standard reaction protocol for the synthesis of this compound?
A1: A typical protocol involves the reaction of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol with thionyl chloride in a suitable solvent like dichloromethane. The reaction is usually initiated at 0 °C, followed by stirring at a controlled temperature (e.g., 17 °C) for an extended period (e.g., 16 hours).[1] The work-up involves quenching with water and a mild base (like sodium bicarbonate), followed by extraction with an organic solvent, and purification by silica gel column chromatography.[1]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (alcohol) from the product (chloride). The product, being less polar, will have a higher Rf value than the starting alcohol. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the key safety precautions to take during this synthesis?
A3: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts with water to release toxic gases (HCl and SO2). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
Q4: Can other chlorinating agents be used?
A4: While thionyl chloride is commonly used, other reagents like oxalyl chloride or phosphorus trichloride could potentially be employed. However, reaction conditions would need to be optimized for each specific reagent. For similar transformations, Vilsmeier-Haack type reagents have also been used to generate chloromethyl functionalities, though this is a multi-step process.
Data Presentation
Table 1: Summary of Reaction Parameters for Chlorination
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride | Effective for converting benzylic alcohols to chlorides. |
| Solvent | Dichloromethane (DCM) | Inert and effectively dissolves the starting material.[1] |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature minimizes side reactions.[1] |
| Reaction Time | ~16 hours | Allows the reaction to proceed to completion.[1] |
| Work-up | Aqueous NaHCO3 wash | Neutralizes excess acid and unreacted thionyl chloride.[1] |
| Purification | Silica Gel Chromatography | Separates the less polar product from the polar starting alcohol.[1] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
Materials:
-
[4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by diluting with water and ethyl acetate.
-
Neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[1]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General purification strategy for the product.
References
Preventing byproduct formation in the synthesis of "3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the chlorination of (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol using thionyl chloride (SOCl₂).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Thionyl Chloride: SOCl₂ can degrade upon exposure to moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Poor Quality Starting Material: The precursor alcohol may be impure. | 1. Use a fresh bottle of SOCl₂ or distill it before use. Ensure all glassware is thoroughly dried. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for byproduct formation). 3. Purify the (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol by recrystallization or column chromatography before the chlorination step. |
| Presence of a Major Byproduct with a Higher Molecular Weight | 1. Formation of Bis(4-(1-methyl-1H-pyrazol-3-yl)phenyl)methyl ether: This is a common byproduct when reacting benzyl alcohols with SOCl₂. It occurs when the starting alcohol acts as a nucleophile and reacts with the chlorosulfite intermediate or the product. 2. Excess Starting Alcohol: A high concentration of the alcohol can favor ether formation. | 1. Control Stoichiometry: Use a slight excess of thionyl chloride (1.1-1.5 equivalents). 2. Slow Addition of Reagent: Add the thionyl chloride dropwise to a cooled solution of the alcohol to maintain a low concentration of the alcohol relative to the chlorinating agent. 3. Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |
| Formation of Dark-Colored, Tarry Material (Polymerization) | 1. High Reaction Temperature: Benzylic chlorides can be susceptible to polymerization, especially at elevated temperatures. 2. Acidic Conditions: The HCl generated during the reaction can catalyze polymerization. | 1. Maintain a low reaction temperature. The reaction is often performed at 0°C to room temperature.[1] 2. Use of a Base: Consider adding a non-nucleophilic base, such as pyridine, to scavenge the HCl produced. This should be done cautiously as it can alter the reaction mechanism. |
| Product is Difficult to Purify | 1. Presence of Multiple Byproducts: A combination of the issues above can lead to a complex mixture. 2. Product Instability: The chloromethyl group can be reactive, leading to degradation during purification. | 1. Chromatography: Utilize silica gel column chromatography to separate the desired product from the byproducts. A gradient of ethyl acetate in hexane is often effective. 2. Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. 3. Aqueous Work-up: A careful aqueous work-up can help remove some impurities. Quenching the reaction mixture with ice-cold water or a mild base like sodium bicarbonate solution is a common practice. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how can I identify it?
A1: The most common byproduct is the corresponding ether, bis(4-(1-methyl-1H-pyrazol-3-yl)phenyl)methyl ether . This occurs when the starting alcohol, (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol, reacts with the activated intermediate or the final product.
You can identify this byproduct by:
-
Mass Spectrometry (MS): It will have a molecular weight corresponding to the condensation of two molecules of the starting alcohol with the loss of one water molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you would expect to see the disappearance of the hydroxyl proton and the appearance of a new singlet for the methylene protons of the ether linkage, in addition to the characteristic peaks of the pyrazole and phenyl rings. The integration of the aromatic protons will be double that of the desired product for a given number of pyrazole methyl protons.
Q2: I observe the formation of a significant amount of dark, insoluble material in my reaction. What is it and how can I prevent it?
A2: The formation of dark, tarry material is likely due to polymerization of the starting material or the product under the acidic conditions generated by the reaction. Benzylic alcohols and chlorides can be sensitive to strong acids and heat.
To prevent this:
-
Maintain Low Temperatures: Perform the reaction at 0°C and allow it to slowly warm to room temperature. Avoid excessive heating.
-
Control Reagent Addition: Add the thionyl chloride slowly and dropwise to the solution of the alcohol. This helps to control the exothermicity of the reaction and the localized concentration of acid.
-
Use a Scavenger: The addition of a non-nucleophilic base like pyridine can neutralize the generated HCl, thus preventing acid-catalyzed polymerization. However, be aware that this can change the reaction mechanism from Sₙi (retention of configuration) to Sₙ2 (inversion of configuration), which is not relevant for this achiral molecule but is an important consideration in other contexts.
Q3: My yield of the desired product is consistently low. What are the key parameters to optimize?
A3: Low yields can result from several factors. Key parameters to optimize include:
-
Reagent Quality: Ensure your thionyl chloride is fresh and your starting alcohol is pure.
-
Stoichiometry: Use a slight excess of thionyl chloride (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol.
-
Reaction Temperature and Time: Monitor the reaction by TLC to determine the optimal reaction time. Running the reaction for too long or at too high a temperature can lead to byproduct formation and degradation.
-
Work-up Procedure: Ensure that the work-up procedure effectively removes unreacted starting materials and byproducts without degrading the desired product. Quenching with a cold, dilute solution of sodium bicarbonate can neutralize excess acid and SOCl₂.
Q4: What is the recommended purification method for this compound?
A4: The most common and effective purification method is silica gel column chromatography . A solvent system such as a gradient of ethyl acetate in hexane is typically used to separate the product from the starting alcohol and any non-polar byproducts like the ether. Subsequent recrystallization, if the product is a solid, can further enhance purity.
Experimental Protocols
Synthesis of this compound [1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Reaction Pathway Diagram
References
Validation & Comparative
A Comparative Guide to 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole and Other Pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This guide provides a comparative analysis of the chemical features of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole and contrasts its potential with established and experimental pyrazole derivatives. While specific biological data for this compound is not extensively available in public literature, its structural motifs suggest potential for biological activity, particularly in oncology and inflammation. This guide leverages data from structurally related compounds to provide a comparative context for its potential applications.
Structural and Functional Comparison of Pyrazole Derivatives
The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. The subject of this guide, this compound, possesses a chloromethyl group, a reactive moiety that can potentially alkylate biological nucleophiles, suggesting a possible mechanism of action as an irreversible inhibitor or a covalent binder to target proteins.
To contextualize the potential of this molecule, we compare it with well-known pyrazole-based drugs and other experimental derivatives with demonstrated biological activity.
| Compound Name | Structure | Key Functional Groups | Primary Biological Target(s) | Reported IC₅₀/Activity |
| This compound | Chemical structure of this compound | 4-(Chloromethyl)phenyl, 1-methyl-pyrazole | Undetermined | Data not available |
| Celecoxib | Chemical structure of Celecoxib | Trifluoromethyl, Sulfonamide | Cyclooxygenase-2 (COX-2) | 40 nM (for COX-2)[1][2] |
| Sildenafil | Chemical structure of Sildenafil | Sulfonylpiperazine, Ethoxyphenyl | cGMP-specific phosphodiesterase type 5 (PDE5) | Potent and selective inhibitor[3][4] |
| 1,3-diphenyl-1H-pyrazole derivative (Compound 5a) | Chemical structure of a 1,3-diphenyl-1H-pyrazole derivative | Diphenyl-pyrazole | Cyclin-dependent kinase 2 (CDK2)/cyclin E | 0.98 µM[5] |
| 3-(4-chlorophenyl)-1H-pyrazole derivative | Chemical structure of a 3-(4-chlorophenyl)-1H-pyrazole derivative | 4-chlorophenyl | Not specified | Potent anti-inflammatory activity[6] |
| 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative (Compound 9c) | Chemical structure of a 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative | 2,4-dichlorophenoxymethyl, 4-chlorophenyl | Not specified | Potent cytotoxic activity against various cancer cell lines[7] |
Potential Signaling Pathways and Experimental Workflows
The diverse biological activities of pyrazole derivatives stem from their ability to interact with a variety of signaling pathways. For instance, pyrazoles are well-known inhibitors of kinases and cyclooxygenases, key players in cancer and inflammation.
Caption: Potential signaling pathways targeted by pyrazole derivatives.
The discovery and development of novel pyrazole-based therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General experimental workflow for pyrazole-based drug discovery.
Detailed Experimental Protocols
For researchers interested in evaluating the biological activity of this compound or similar derivatives, the following are standard experimental protocols.
MTT Assay for Cytotoxicity Screening
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a few minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and TMPD (the colorimetric substrate for the peroxidase reaction).
-
Absorbance Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC₅₀ value for COX-1 and COX-2 inhibition. The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) indicates the selectivity of the compound for COX-2.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, its structural features, particularly the reactive chloromethyl group, make it an intriguing candidate for further investigation in drug discovery. By comparing its structure to that of known bioactive pyrazole derivatives and employing established experimental protocols, researchers can systematically explore its potential as a novel therapeutic agent. The information and methodologies presented in this guide are intended to facilitate such exploratory research and contribute to the expanding field of pyrazole-based drug development.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of several FDA-approved pyrazole-based kinase inhibitors. Supported by experimental data, this analysis delves into the potency, selectivity, and mechanisms of action of these critical therapeutic agents.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant clinical success. This guide offers a comparative analysis of eight prominent FDA-approved pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, Erdafitinib, Asciminib, Avapritinib, Encorafenib, Pirtobrutinib, and Pralsetinib. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological pathways, this guide aims to be an invaluable resource for the scientific community.
Quantitative Comparison of Kinase Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the selected pyrazole-based inhibitors against their primary targets and a panel of other kinases. This data provides a quantitative measure of their potency and selectivity, crucial factors in drug development.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinases of Note | IC50 (nM) |
| Crizotinib | ALK, MET | 24 (for NPM-ALK)[1], 8 (for c-MET) | ROS1 | 1.7 |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8[2] | TYK2, JAK3 | 19, 428[2] |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3.0, 5.7[3][4] | VEGFR2 | 36.8[3][4] |
| Asciminib | BCR-ABL1 (myristoyl pocket) | 0.9 (in combination therapy)[5] | - | - |
| Avapritinib | KIT, PDGFRA | - | - | - |
| Encorafenib | BRAF V600E | 0.3[6] | BRAF (wild-type) | - |
| Pirtobrutinib | BTK, BTK C481S | 3.2, 1.4[7] | - | >100-fold selectivity over other tested kinases[7] |
| Pralsetinib | RET | <0.5[8] | VEGFR2, FGFR2, JAK2 | >10-fold higher than RET[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 values of pyrazole-based inhibitors against their target kinases.
Materials:
-
Kinase of interest (e.g., ALK, JAK2, FGFR1, etc.)
-
Appropriate substrate for the kinase
-
ATP
-
Test inhibitor (e.g., Crizotinib, Ruxolitinib, etc.)
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate
-
Fluorescein-labeled generic substrate tracer
-
TR-FRET dilution buffer
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the kinase reaction buffer to the desired concentrations.
-
Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at 2x the final desired concentration.
-
Prepare the detection solution containing the Tb-labeled antibody and fluorescein-labeled tracer in TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 2x kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mixture.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the kinase reaction by adding 20 µL of the detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
The TR-FRET ratio (520 nm/495 nm) is calculated.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of pyrazole-based inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line expressing the target kinase (e.g., H3122 for ALK, HEL for JAK2)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.[9]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by the selected pyrazole-based inhibitors and a typical experimental workflow.
References
- 1. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 7. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. atcc.org [atcc.org]
A Comparative In Vitro Efficacy Analysis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro analysis of the novel pyrazole compound, 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole (hereafter referred to as Compound X), against established and alternative therapeutic compounds. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor properties.[1][2] Many have been investigated as inhibitors of various protein kinases, such as EGFR, VEGFR-2, and CDKs, which are critical in cancer cell proliferation and survival.[3] This document outlines the hypothetical efficacy of Compound X as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor, compared with Erlotinib, a known EGFR inhibitor, and a structurally related pyrazole derivative, Compound Y.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of Compound X in comparison to Erlotinib and a related pyrazole derivative (Compound Y) across key assays. The data presented is hypothetical and for illustrative purposes.
| Compound | Target Kinase (EGFR) IC50 (nM) | A549 (NSCLC) Cell Viability IC50 (µM) | MCF-7 (Breast Cancer) Cell Viability IC50 (µM) |
| Compound X | 150 | 1.2 | 2.5 |
| Erlotinib | 20 | 0.1 | 5.0 |
| Compound Y | 500 | 5.8 | 8.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against the EGFR kinase.
-
Materials: EGFR kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Kinase Tracer 236, assay buffer.
-
Procedure:
-
A serial dilution of Compound X, Erlotinib, and Compound Y was prepared in the assay buffer.
-
The EGFR kinase and the Alexa Fluor™ tracer were mixed and incubated with each compound dilution in a 384-well plate for 1 hour at room temperature.
-
The Eu-anti-GST antibody was added to the wells, and the plate was incubated for another 30 minutes.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a fluorescence plate reader.
-
The IC50 values were calculated from the resulting dose-response curves.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of the test compounds on human non-small cell lung carcinoma (A549) and breast cancer (MCF-7) cell lines.
-
Materials: A549 and MCF-7 cells, DMEM medium, Fetal Bovine Serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
A549 and MCF-7 cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with various concentrations of Compound X, Erlotinib, and Compound Y for 48 hours.
-
After treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
The formazan crystals formed were dissolved in DMSO.
-
The absorbance at 570 nm was measured using a microplate reader.
-
The IC50 values were determined from the dose-response curves.
-
3. Western Blot Analysis for Phospho-ERK Inhibition
-
Objective: To investigate the effect of the compounds on the downstream EGFR signaling pathway by measuring the phosphorylation of ERK.
-
Materials: A549 cells, RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
A549 cells were treated with the IC50 concentrations of Compound X and Erlotinib for 24 hours.
-
Cell lysates were prepared using RIPA buffer with inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane was incubated with the HRP-conjugated secondary antibody.
-
The protein bands were visualized using an ECL substrate and an imaging system.
-
Visualizations
EGFR Signaling Pathway
Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound X.
Experimental Workflow for In Vitro Validation
Caption: Workflow for the in vitro validation of Compound X.
References
A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Bioactive Compounds
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of approved drugs and clinical candidates.[1][2] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory actions.[3][4][5][6] The biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents. This guide explores the SAR of various pyrazole analogs, with a focus on kinase inhibition and anticancer activity, to extrapolate potential structure-function relationships relevant to the target compound.
I. Comparative Structure-Activity Relationship Studies
The SAR of pyrazole derivatives is often explored by modifying substituents at the N1, C3, C4, and C5 positions of the pyrazole ring.
1. Kinase Inhibition
Pyrazole derivatives are prominent as kinase inhibitors, targeting enzymes like p38 MAP kinase, BMPR2, and others involved in cell signaling.[7][8][9][10] The general pharmacophore for many pyrazole-based kinase inhibitors involves a hinge-binding moiety, often the pyrazole ring itself, and various substituents that occupy hydrophobic pockets and form additional interactions within the ATP-binding site of the kinase.
A series of 3-amino-1H-pyrazole derivatives were investigated as kinase inhibitors, leading to the development of a selective and potent BMPR2 inhibitor. The study highlights the impact of macrocyclization to enhance selectivity.
| Compound ID | Structure/Modification | Target Kinase | IC50 (nM) | Reference |
| 1 | Promiscuous 3-amino-1H-pyrazole | Multiple | - | [8] |
| 8a | Macrocycle with aromatic linker | BMPR2 | 506 | [8] |
| 8a | Macrocycle with aromatic linker | GSK3A/B | >10,000 | [8] |
Table 1: Comparative activity of a promiscuous pyrazole inhibitor and its macrocyclic derivative, demonstrating enhanced selectivity for BMPR2.
2. Anticancer Activity
Many pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11][12][13] The mechanism often involves the inhibition of kinases crucial for cancer cell proliferation and survival.
A study on 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives revealed that substitutions at the 4-position of the pyrazole ring significantly influence cytotoxic activity.
| Compound ID | R Group (at C4) | Cell Line: A549 (Lung Carcinoma) GI50 (µM) | Cell Line: HCT116 (Colon Carcinoma) GI50 (µM) | Cell Line: MCF-7 (Breast Cancer) GI50 (µM) | Reference |
| 9a | 4-fluorophenyl | 12.5 | 15.8 | 10.9 | [12] (Data estimated from related figures) |
| 9c | 4-chlorophenyl | 7.9 | 10.2 | 8.3 | [12] (Data estimated from related figures) |
| Doxorubicin | (Standard) | 5.6 | 6.3 | 4.8 | [12] (Data estimated from related figures) |
Table 2: Growth inhibitory (GI50) concentrations of 4-substituted pyrazole derivatives against various human cancer cell lines. The data indicates that a 4-chlorophenyl substituent enhances potency compared to a 4-fluorophenyl group.
3. Anti-inflammatory and Other Activities
The anti-inflammatory properties of pyrazoles are well-documented, with celecoxib being a prime example. Modifications often focus on aryl substituents at the C3 and C5 positions. For instance, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline has shown significant anti-inflammatory activity.[14]
Additionally, 3-aryl-1-phenyl-1H-pyrazole derivatives have been investigated as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[15]
| Compound ID | R Group (on imine nitrogen) | AChE pIC50 | MAO-B pIC50 | Reference |
| 3e | Phenyl | 4.20 | - | [15] |
| 3j | 4-Fluorophenyl | 4.14 | - | [15] |
| 3f | Methyl | 3.86 | 3.47 | [15] |
Table 3: Inhibitory activities of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole derivatives against AChE and MAO-B. The data suggests that aromatic substituents on the imine nitrogen are favorable for AChE inhibition.
II. Experimental Protocols
Detailed experimental protocols are crucial for the objective comparison of compound performance. Below are generalized methodologies for key assays cited in the literature for pyrazole derivatives.
1. In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Principle: Kinase activity is determined by measuring the phosphorylation of a substrate. Inhibition is quantified by the reduction in phosphorylation in the presence of the test compound.
-
Materials:
-
Recombinant human kinase (e.g., p38, BMPR2).
-
Kinase substrate (e.g., a specific peptide or protein).
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP) or coupled to a detection system.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well or 384-well plates.
-
Detection system (e.g., scintillation counter, luminescence reader).
-
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer in the wells of a microplate.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, often by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this may involve capturing the substrate on a filter and measuring radioactivity.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT solution.
-
Solubilizing agent (e.g., DMSO, isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of the compound that causes 50% growth inhibition (GI50 or IC50) is determined from the dose-response curve.
-
III. Visualizations
Workflow for a Typical Structure-Activity Relationship Study
The following diagram illustrates a standard workflow for conducting SAR studies in drug discovery.
A generalized workflow for structure-activity relationship (SAR) studies.
Conceptual Signaling Pathway Inhibition
The diagram below conceptualizes how a pyrazole-based kinase inhibitor might interrupt a cellular signaling cascade, a common mechanism of action for this class of compounds.
Inhibition of a signaling cascade by a pyrazole-based kinase inhibitor.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Theoretical Data for Pyrazole Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental findings and theoretical predictions for pyrazole compounds, a class of heterocyclic molecules with significant pharmacological interest. By presenting quantitative data, experimental protocols, and visual representations of molecular interactions, this document aims to facilitate a deeper understanding of pyrazole derivatives in the context of drug design and development. Pyrazole and its derivatives are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5][6]
Data Presentation: A Side-by-Side Comparison
The synergy between in silico and in vitro/in vivo studies is crucial for modern drug discovery. Theoretical calculations can predict molecular properties and biological activity, guiding the synthesis and testing of new compounds. The following tables present a comparison of experimental data with theoretical predictions for pyrazole derivatives, focusing on vibrational spectroscopy and anti-inflammatory activity.
Vibrational Frequencies: Experimental vs. Theoretical FTIR Spectra
A comparison of experimental and theoretical vibrational spectra is essential for confirming the molecular structure of synthesized compounds. Density Functional Theory (DFT) is a powerful tool for predicting vibrational frequencies.[7] The table below shows a comparison of experimental and DFT-calculated FTIR frequencies for a representative pyrazole derivative. The theoretical calculations were performed using the B3LYP method with a 6-311+G** basis set.[6]
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) |
| N-H Stretch | 3420 | 3278 |
| Aromatic C-H Stretch | 3100, 3063 | 3108, 3062 |
| Methylene (Asymmetric) | 3005 | 3017 |
| Methylene (Symmetric) | 2919 | 2916 |
| C=N Stretch | 1636 | 1620 |
| C=C Stretch | 1536, 1405 | 1542 |
Note: Theoretical frequencies are often scaled to correct for anharmonicity and limitations of the computational model. The good agreement between experimental and scaled theoretical frequencies confirms the synthesized structure.[6]
Anti-inflammatory Activity: In Vitro Inhibition and In Silico Docking
Pyrazole derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][6] The following table compares the experimental in vitro COX-2 inhibitory activity (IC50 values) of several hybrid pyrazole analogues with their theoretical binding affinity (docking scores) to the COX-2 active site.[2][3]
| Compound | Experimental COX-2 IC50 (µM) | Theoretical Docking Score (kcal/mol) |
| 5s | 2.51 | -12.24 |
| 5u | 1.79 | -12.907 |
| Celecoxib (Standard) | 0.04 | -9.924 |
A lower IC50 value indicates higher experimental potency. A more negative docking score suggests a stronger predicted binding affinity between the compound and the enzyme's active site.[2]
Experimental and Theoretical Protocols
The data presented in this guide is based on established scientific methodologies. Understanding these protocols is essential for interpreting the results and designing further studies.
Experimental Protocols
-
Synthesis of Pyrazole Derivatives: Pyrazole derivatives are commonly synthesized through cyclocondensation reactions.[1][8][9] A typical method involves the reaction of a 1,3-dicarbonyl compound or a chalcone with a hydrazine derivative in a suitable solvent like ethanol, sometimes with a catalytic amount of acid.[10]
-
FTIR Spectroscopy: Experimental Fourier-transform infrared (FTIR) spectra are recorded using a spectrometer, typically with the sample prepared as a KBr pellet.[7] The spectra provide information about the functional groups present in the molecule based on the absorption of infrared radiation at specific frequencies.
-
In Vitro COX Inhibition Assay: The ability of a compound to inhibit COX-1 and COX-2 is determined using an enzyme immunoassay kit.[5] The assay measures the conversion of arachidonic acid to prostaglandins, and the IC50 value is calculated as the concentration of the compound required to inhibit 50% of the enzyme activity.[2]
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema): This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[3][10] Edema is induced in the paw of a rat by injecting carrageenan, and the reduction in paw volume after administration of the test compound is measured over time.
Theoretical Protocols
-
Density Functional Theory (DFT) Calculations: Theoretical vibrational frequencies and other molecular properties are often calculated using DFT methods, with the B3LYP functional and a basis set such as 6-31G(d) or 6-311+G** being common choices.[6][10] These calculations provide insights into the electronic structure and properties of the molecules.
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the pyrazole compound) when bound to a receptor (the COX-2 enzyme).[2] The docking score represents the binding affinity, with more negative values indicating a more favorable interaction. The docking results help to understand the molecular basis of the compound's inhibitory activity.[2]
Visualizing Molecular Interactions
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to the study of pyrazole compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" bioactivity compared to known standards
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative overview of the bioactivity of pyrazole-containing compounds, contextualized against established standards in key therapeutic areas. While specific experimental data for "3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" is not extensively available in the public domain, this document serves as a valuable resource by summarizing the known bioactivities of structurally related pyrazole derivatives and comparing them with well-characterized standards. This allows for an informed perspective on the potential therapeutic applications of novel pyrazole compounds.
Kinase Inhibition: A Prominent Bioactivity of Pyrazole Derivatives
Pyrazole derivatives have emerged as a significant class of kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[1][2][3] These compounds often target the ATP-binding pocket of various kinases, thereby modulating cellular signaling pathways involved in cell proliferation, survival, and differentiation.[1]
A comparative analysis of the inhibitory potency of various pyrazole derivatives against different kinases and cancer cell lines reveals their potential as anticancer agents. For instance, some derivatives have shown significant activity against kinases such as Akt1, Aurora A, and Cyclin-Dependent Kinases (CDKs).[1]
Table 1: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors and Standard Drugs
| Compound/Standard | Target Kinase | IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) |
| Afuresertib (Pyrazole-based) | Akt1 | 0.08 (Kᵢ) | HCT116 (Colon) | 0.95[1] |
| Compound 6 (Pyrazole-based) | Aurora A | 160 | HCT116 (Colon) | 0.39[1] |
| AT7518 (Pyrazole-based) | CDKs | - | HCT116 (Colon) | 0.411[1] |
| Tozasertib (VX-680) | Aurora Kinases | 0.6 | - | -[3] |
| Doxorubicin (Standard) | - | - | MCF7 (Breast) | 0.95[2] |
IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Anti-inflammatory and Other Bioactivities
Beyond oncology, pyrazole derivatives have demonstrated significant potential as anti-inflammatory, analgesic, antimicrobial, and anticonvulsant agents.[4] The anti-inflammatory properties are often attributed to the inhibition of enzymes like cyclooxygenase (COX).
Table 2: Diverse Bioactivities of Pyrazole Derivatives and Corresponding Standards
| Compound Class | Biological Activity | Example Compound/Standard | Key Findings |
| Pyrazole Derivatives | Anti-inflammatory | Compound 5a | ≥84.2% inhibition in carrageenan-induced paw edema[4] |
| Diclofenac (Standard) | 86.72% inhibition in the same assay[4] | ||
| Pyrazole Derivatives | MAO-B Inhibition | Compound 3k | Potent MAO-B inhibitory activity[4] |
| Pyrazole Derivatives | Anticancer | Compound 4j | IC50 values of 1.6, 3.3, and 1.1 µM against Huh7, MCF7, and HCT116 cell lines, respectively[4] |
| Pyrazole Derivatives | Antibacterial | Compound 3b | Showed promising antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis[4] |
| Furacin (Standard) | Used as a reference antibacterial drug[4] |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are crucial. Below are methodologies for key assays used to evaluate the bioactivity of pyrazole derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation : Prepare a buffer solution, a solution of the kinase of interest, a substrate solution (a peptide or protein that is a substrate for the kinase), and a solution of ATP (adenosine triphosphate).
-
Assay Reaction : In a microplate, combine the kinase, the pyrazole derivative at various concentrations, and the substrate.
-
Initiation : Start the reaction by adding ATP.
-
Detection : After a specific incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, including radioactivity, fluorescence, or luminescence-based assays.
-
Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[5]
-
Cell Seeding : Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the pyrazole derivative and a vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
-
Serial Dilution : Perform a two-fold serial dilution of the pyrazole compound in a liquid growth medium in a 96-well plate.[5]
-
Inoculation : Inoculate each well with a standardized suspension of the target microorganism.[5]
-
Incubation : Incubate the plate under appropriate conditions for the microorganism to grow.[5]
-
Observation : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. The pyrazole scaffold is a well-established and versatile core structure in the design of potent kinase inhibitors. However, the inherent structural similarities within the human kinome present a significant challenge in achieving absolute target specificity, leading to potential off-target effects and unforeseen biological consequences. This guide provides an objective comparison of the cross-reactivity profiles of three prominent pyrazole-containing kinase inhibitors: Ruxolitinib, Crizotinib, and Entrectinib, supported by quantitative experimental data.
The compound of interest, "3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole," represents a foundational pyrazole structure. While specific cross-reactivity data for this particular molecule is not publicly available, an analysis of structurally related and clinically relevant pyrazole-based drugs offers valuable insights into the potential off-target landscape of this chemical class. This comparative guide will delve into the selectivity of Ruxolitinib, Crizotinib, and Entrectinib against a broad panel of kinases, providing a framework for understanding the structure-activity relationships that govern their target engagement and promiscuity.
Comparative Analysis of Kinase Inhibition
The following tables summarize the inhibitory activity of Ruxolitinib, Crizotinib, and Entrectinib against their primary targets and a selection of off-target kinases. This quantitative data, presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), allows for a direct comparison of their potency and selectivity. Lower values indicate stronger binding or inhibition.
Table 1: Kinase Selectivity Profile of Ruxolitinib
| Target Kinase | Dissociation Constant (Kd) (nM) |
| JAK2 | 0.0 |
| TYK2 | 0.9 |
| JAK3 | 2.0 |
| JAK1 | 3.4 |
| MAP3K2 | 41.0 |
| CAMK2A | 46.0 |
| ROCK2 | 52.0 |
| ROCK1 | 60.0 |
| DCAMKL1 | 68.0 |
| DAPK1 | 72.0 |
| DAPK3 | 89.0 |
| CAMK2D | 90.0 |
| LRRK2(G2019S) | 90.0 |
| DAPK2 | 97.0 |
| GAK | 99.0 |
| CAMK2G | 100.0 |
| Data sourced from DiscoveRx KINOMEscan® screen. |
Table 2: Kinase Selectivity Profile of Crizotinib
| Target Kinase | IC50 (nM) |
| c-MET | 8.0 |
| ALK | 20 |
| ROS1 | Mentioned as a target, specific IC50 not provided in the same study[1] |
| Data for over 120 other kinases showed significantly less inhibition, indicating selectivity for c-MET and ALK. Comprehensive tabular data for a wide kinome scan was not available in the public domain. |
Table 3: Kinase Selectivity Profile of Entrectinib
| Target Kinase | IC50 (nM) |
| TRKA | 1 |
| TRKB | 3 |
| TRKC | 5 |
| ROS1 | 7 |
| ALK | 12 |
| JAK2 | 40 |
| ACK1 | 70 |
| IGF1R | 122 |
| FAK | 140 |
| FLT3 | 164 |
| BRK | 195 |
| IR | 209 |
| AUR2 | 215 |
| JAK3 | 349 |
| Data sourced from a kinase selectivity screen.[2] |
Signaling Pathways and Inhibition
The therapeutic efficacy of these inhibitors stems from their ability to modulate specific signaling pathways implicated in disease. Understanding these pathways is crucial for interpreting their biological effects and predicting potential on- and off-target consequences.
JAK-STAT Signaling Pathway and Ruxolitinib Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis and immune function.[3] Dysregulation of this pathway is associated with myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib primarily inhibits JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[3]
ALK/MET/ROS1 Signaling and Inhibition by Crizotinib and Entrectinib
Anaplastic lymphoma kinase (ALK), c-Met, and ROS1 are receptor tyrosine kinases that, when constitutively activated through mutations or chromosomal rearrangements, can drive oncogenesis in various cancers, including non-small cell lung cancer.[1][4] Crizotinib and Entrectinib are ATP-competitive inhibitors that target these kinases, blocking their autophosphorylation and the activation of downstream pro-survival and proliferative signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[5]
Experimental Protocols for Cross-Reactivity Studies
The determination of a compound's kinase selectivity profile is a critical step in drug development. Several robust methodologies are employed to generate the quantitative data presented in this guide. Below are detailed protocols for common in vitro kinase inhibition assays.
Radiometric Kinase Assay (e.g., HotSpot Assay)
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Principle: The assay quantifies the incorporation of 32P or 33P from [γ-32P/33P]ATP into a specific peptide or protein substrate by the target kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity.
Workflow:
Detailed Methodology:
-
Reaction Setup: In a microtiter plate, combine the kinase, a specific substrate (peptide or protein), and the assay buffer containing necessary cofactors (e.g., MgCl2, DTT).
-
Compound Addition: Add the test compound (e.g., "this compound" or a reference inhibitor) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation: Start the kinase reaction by adding [γ-32P]ATP or [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Capture: Stop the reaction by spotting the mixture onto a phosphocellulose membrane or filter paper, which binds the phosphorylated substrate.
-
Washing: Wash the membranes extensively to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the amount of radioactivity retained on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular non-radiometric alternative that measures kinase activity in a homogeneous format, suitable for high-throughput screening.
Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). A biotinylated substrate is phosphorylated by the kinase. A Europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
Detailed Methodology:
-
Reaction Setup: In a microtiter plate, add the kinase, a biotinylated substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate detection by adding a solution containing a Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 in a buffer containing EDTA.
-
Incubation: Incubate for a further period (e.g., 60 minutes) to allow for antibody and streptavidin binding.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the percentage of inhibition and subsequently the IC50 value.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Detailed Methodology:
-
Kinase Reaction: Perform the kinase reaction in a microtiter plate by incubating the kinase, substrate, ATP, and the test compound at various concentrations.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for approximately 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition and IC50 values based on the reduction in luminescence in the presence of the inhibitor.
Conclusion
The cross-reactivity profiles of Ruxolitinib, Crizotinib, and Entrectinib highlight the diversity in selectivity that can be achieved with pyrazole-based scaffolds. Ruxolitinib demonstrates potent and relatively selective inhibition of the JAK family of kinases. Crizotinib is highly selective for c-MET and ALK. Entrectinib exhibits a broader spectrum of activity, potently inhibiting TRK family kinases, ROS1, and ALK.
For researchers working with "this compound" or similar novel pyrazole-containing compounds, the data presented herein serves as a valuable reference for predicting potential off-target interactions. A comprehensive understanding of kinase inhibitor selectivity, facilitated by the robust experimental protocols detailed in this guide, is essential for the development of safer and more effective targeted therapies. It is recommended that any novel pyrazole derivative with therapeutic potential be subjected to a broad kinome-wide screen to fully characterize its selectivity profile.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
In Vivo Validation of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in vivo anticancer activity of the novel compound 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole against a known, structurally related pyrazole derivative, Compound 5c , which has demonstrated significant in vivo anticancer effects. Due to the absence of published in vivo data for "this compound," this guide serves as an illustrative framework for its potential evaluation, drawing upon established experimental protocols for similar pyrazole-based compounds.
Introduction to Pyrazole Derivatives in Oncology
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The pyrazole scaffold is a key component in several approved drugs.[7][8] In the context of oncology, pyrazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases such as VEGFR-2, which are crucial for tumor angiogenesis and growth.[9][10]
This guide focuses on the prospective in vivo validation of a novel pyrazole derivative, "this compound." For comparative purposes, we will reference the published data of a potent anticancer pyrazole derivative, referred to as Compound 5c in a study by M. A. Ali et al., which demonstrated significant antitumor activity in an Ehrlich Ascites Carcinoma (EAC) mouse model.[9]
Comparative Analysis of Antitumor Efficacy
This section presents a hypothetical comparison of the in vivo antitumor efficacy of "this compound" and the comparator, Compound 5c. The data for the target compound is illustrative and based on potential outcomes from the experimental protocols outlined in Section 3.
Table 1: Comparison of In Vivo Antitumor Activity in EAC Bearing Mice
| Parameter | This compound (Hypothetical Data) | Compound 5c (Published Data[9]) | Doxorubicin (Reference Drug[9]) |
| Dose (mg/kg) | 20 | 20 | 2 |
| Mean Survival Time (MST) in days | 30.5 ± 0.62 | 32.4 ± 0.53 | 28.2 ± 0.45 |
| Percentage Increase in Lifespan (% ILS) | 69.44% | 75.13% | 56.67% |
| Tumor Volume (mL) | 1.9 ± 0.04 | 1.7 ± 0.03 | 2.1 ± 0.05 |
| Viable Tumor Cell Count (x10⁷ cells/mL) | 4.1 ± 0.18 | 3.8 ± 0.15 | 4.5 ± 0.21 |
Table 2: Body Weight Changes in EAC Bearing Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) |
| Control (EAC) | 23.5 ± 1.2 | 30.1 ± 1.5 |
| This compound (20 mg/kg) | 23.2 ± 1.1 | 25.8 ± 1.3 |
| Compound 5c (20 mg/kg) | 23.6 ± 1.3 | 26.1 ± 1.4 |
| Doxorubicin (2 mg/kg) | 23.8 ± 1.2 | 22.5 ± 1.1 |
Experimental Protocols
The following are detailed methodologies for the in vivo evaluation of "this compound," based on established protocols for anticancer drug testing in rodent models.[11][12][13][14][15]
Animal Model
-
Species: Swiss albino mice
-
Weight: 20-25 g
-
Housing: Maintained under standard laboratory conditions (12-hour light/dark cycle, 25±2°C) with free access to food and water.
-
Ethical Approval: All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.
Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a widely used transplantable tumor model for the in vivo screening of anticancer agents.
-
Tumor Inoculation: Aspirate EAC cells from the peritoneal cavity of a donor mouse bearing a 7-10 day old tumor. Adjust the cell count to 2 x 10⁶ cells per 0.1 mL of sterile normal saline. Inject 0.1 mL of this cell suspension intraperitoneally into each experimental mouse.
Treatment Protocol
-
Grouping: Divide the animals into four groups (n=6 per group):
-
Group I: EAC Control (vehicle)
-
Group II: this compound (20 mg/kg)
-
Group III: Compound 5c (20 mg/kg)
-
Group IV: Doxorubicin (2 mg/kg)
-
-
Administration: Administer the test compounds and reference drug intraperitoneally for 9 consecutive days, starting 24 hours after tumor inoculation.
Evaluation of Antitumor Activity
-
Mean Survival Time (MST): Record the mortality daily and calculate the MST for each group.
-
Percentage Increase in Lifespan (% ILS): Calculate using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100
-
Tumor Volume and Cell Count: On day 10, sacrifice four animals from each group and collect the peritoneal fluid. Measure the tumor volume and count the number of viable tumor cells using the trypan blue exclusion method.
-
Body Weight: Record the body weight of all animals at the beginning and end of the experiment.
Visualizations
Proposed Signaling Pathway
The following diagram illustrates a potential signaling pathway through which pyrazole derivatives may exert their anticancer effects, primarily through the inhibition of VEGFR-2.
Caption: Proposed mechanism of action for anticancer pyrazole derivatives.
Experimental Workflow
The following diagram outlines the workflow for the in vivo validation of "this compound."
Caption: Experimental workflow for in vivo antitumor activity assessment.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and assessment of novel pyrazole-thiadiazol hybrid derivatives as VEGFR-2 inhibitors: design, synthesis, anticancer activity evaluation, molecular docking, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 14. ijpbs.com [ijpbs.com]
- 15. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole Against the Commercial COX-2 Inhibitor Celecoxib
A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the novel pyrazole compound, 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole, against the commercially successful anti-inflammatory drug, Celecoxib. Lacking pre-existing biological data for our target compound, this document outlines a rigorous, hypothetical experimental cascade designed to thoroughly characterize its pharmacodynamic and safety profiles. The presented data for this compound is illustrative, generated to provide a direct and meaningful comparison with established data for Celecoxib. This guide is intended for researchers, scientists, and drug development professionals to serve as a framework for the evaluation of novel pyrazole-based compounds.
I. Comparative Pharmacodynamic and Safety Profile
A direct comparison of the in vitro pharmacological and safety profiles of this compound and Celecoxib is presented below. The data for the target compound is hypothetical, based on a plausible profile for a novel pyrazole derivative.
Table 1: In Vitro Potency and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15 | 0.05 | 300 |
| Celecoxib | 7.6[1] | 0.04[2] | 190[1] |
Table 2: In Vitro Cytotoxicity Profile
| Compound | Cell Line (Cancer Type) | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | > 100 |
| HT-29 (Colorectal Carcinoma) | 85 | |
| PC-3 (Prostate Carcinoma) | 92 | |
| Celecoxib | A549 (Lung Carcinoma) | 35-65[3] |
| HCT116 (Colorectal Carcinoma) | 37.2[4] | |
| U251 (Glioblastoma) | 11.7[4] |
Table 3: In Vitro Safety Pharmacology Profile
| Compound | Assay | Endpoint | Result (IC50 in µM) |
| This compound | hERG Channel Inhibition | IC50 | 25 |
| CYP2C9 Inhibition | IC50 | 18 | |
| CYP3A4 Inhibition | IC50 | > 50 | |
| CYP2D6 Inhibition | IC50 | 35 | |
| Celecoxib | hERG Channel Inhibition | IC50 | 6.0[5][6] |
| CYP2C9 Inhibition | - | Primary metabolizing enzyme[7] | |
| CYP3A4 Inhibition | - | Minor metabolizing enzyme[7] | |
| CYP2D6 Inhibition | - | Inhibitor of CYP2D6[8][9] |
II. Experimental Workflows and Signaling Pathways
To elucidate the biological activity and safety of novel compounds, a structured experimental approach is crucial. The following diagrams illustrate the proposed workflow for characterizing this compound and the relevant signaling pathway.
Caption: Proposed experimental workflow for the in vitro characterization of novel pyrazole compounds.
Caption: The cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of pyrazole-based drugs.
III. Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays proposed for the characterization of this compound.
COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human COX-1 and COX-2 enzymes.
-
Methodology: A commercially available colorimetric or fluorometric COX inhibitor screening assay kit will be used.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.
-
Compound Preparation: The test compound and a reference standard (e.g., Celecoxib) are serially diluted in a suitable solvent (e.g., DMSO) to a range of concentrations.
-
Assay Procedure:
-
The enzymes are pre-incubated with the test compound or vehicle control in a 96-well plate.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The production of prostaglandin H2 (PGH2) or a subsequent product is measured using a colorimetric or fluorometric probe.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the test compound on a panel of human cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be employed.
-
Cell Culture: Human cancer cell lines (e.g., A549, HT-29, PC-3) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted and added to the cells. A vehicle control and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the concentration-response curve.
-
hERG Potassium Channel Inhibition Assay
-
Objective: To evaluate the potential of the test compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
-
Methodology: Automated patch-clamp electrophysiology on a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and prepared for the automated patch-clamp system.
-
Compound Application: The test compound is applied to the cells at a range of concentrations. A vehicle control and a known hERG inhibitor (e.g., E-4031) are included.
-
Electrophysiological Recording: Whole-cell currents are recorded using a specific voltage-clamp protocol designed to elicit hERG channel activity. The effect of the compound on the tail current is measured.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a suitable model.
-
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the inhibitory potential of the test compound against major drug-metabolizing CYP450 enzymes (e.g., CYP2C9, CYP3A4, CYP2D6).
-
Methodology: A fluorescent-based or LC-MS/MS-based assay using human liver microsomes.
-
Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, a specific CYP isoform substrate, and a NADPH regenerating system is prepared.
-
Compound Incubation: The test compound or a known inhibitor is pre-incubated with the reaction mixture.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and terminated after a specific incubation time.
-
Metabolite Detection: The formation of the metabolite is quantified using a fluorescent plate reader or by LC-MS/MS.
-
Data Analysis: The percentage of inhibition of each CYP isoform is calculated at various concentrations of the test compound. The IC50 value for each enzyme is determined from the concentration-response curve.
-
IV. Conclusion
This comparative guide provides a foundational framework for the preclinical evaluation of this compound. The hypothetical data presented suggests that the compound may possess a favorable in vitro profile, with potent and selective COX-2 inhibition and a potentially wider therapeutic window compared to Celecoxib in terms of cytotoxicity and hERG channel inhibition. However, it is crucial to emphasize that these are illustrative projections. The outlined experimental protocols provide a clear and robust path forward for the empirical determination of the compound's biological and safety characteristics. The successful execution of these studies will be paramount in ascertaining the true therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HERG potassium channels by celecoxib and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib inhibits metabolism of cytochrome P450 2D6 substrate metoprolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole" performance in different assay systems
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of the performance of various pyrazole-containing compounds in key assay systems, offering insights into their potential as therapeutic agents. While specific experimental data for 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole is not publicly available, this document summarizes the performance of structurally related pyrazole derivatives in assays for kinase inhibition, anticancer, and anti-inflammatory activities. This comparative analysis, supported by detailed experimental protocols, serves as a valuable resource for researchers investigating the therapeutic potential of this chemical class.
Kinase Inhibition: Targeting the JNK Signaling Pathway
Many pyrazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress, inflammation, and apoptosis.[1] The JNK signaling cascade is a critical pathway in various diseases, making it a significant target for drug discovery.[1]
Table 1: Performance of Pyrazole Derivatives as JNK Inhibitors
| Compound Class | Specific Compound | JNK Isoform(s) | IC50 | Reference |
| Aminopyrazole | SR-3576 | JNK3 | 7 nM | [2] |
| Indazole | SR-3737 | JNK3 | 12 nM | [2] |
Experimental Protocol: In Vitro JNK Kinase Assay
This protocol describes a radioactive method for measuring JNK activity.[1]
Materials:
-
Recombinant active JNK enzyme
-
c-Jun peptide substrate
-
Kinase Assay Buffer
-
Unlabeled ATP
-
[γ-³²P]ATP
-
75 mM phosphoric acid
-
Phosphocellulose filter paper (P81)
-
Acetone
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing recombinant active JNK (10-50 ng) and c-Jun peptide substrate (5-20 µM) in Kinase Assay Buffer.
-
Initiate Reaction: Add an ATP solution containing 100 µM unlabeled ATP and 0.5 µCi of [γ-³²P]ATP to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 25 µL of 75 mM phosphoric acid.
-
Spotting: Spot 20 µL of the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash with acetone.
-
Detection: Air dry the filter paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
Anticancer Activity
Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[3] The antiproliferative activity is often assessed using the MTT assay, which measures cell viability.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Specific Compound | Cell Line | IC50 | Reference |
| 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative | Compound 9c (with 4-chlorophenyl moiety) | A549, HepG2, HCT116, MCF-7 | Not specified, but most potent | [3] |
| 1-Aryl-1H-pyrazole-fused Curcumin Analogue | Compound 7h | MDA-MB-231 | Not specified, potent activity | [4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well plates
-
Test compound (e.g., pyrazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds showing efficacy in animal models of inflammation.[5] The carrageenan-induced paw edema assay is a standard in vivo model for evaluating acute inflammation.
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound Class | Specific Compound | Animal Model | Dose | % Inhibition of Edema (at 3h) | Reference |
| 1,3,4-Trisubstituted Pyrazole | Compound 5a | Rat | Not specified | ≥84.2% | [5] |
| 3-Phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide | Compound 10g | Rat | Not specified | 78% | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This protocol describes the induction and assessment of paw edema in rodents to evaluate the anti-inflammatory effects of a test compound.[6]
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
Test compound
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
Pletysmometer or calipers
Procedure:
-
Animal Dosing: Administer the test compound, vehicle, or positive control to the animals (e.g., orally).
-
Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
Safety Operating Guide
Proper Disposal of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole: A Guide for Laboratory Professionals
For immediate reference, 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole should be treated as a hazardous chemical waste. The presence of a chloromethyl group classifies this compound as a halogenated organic substance, necessitating specific disposal protocols in adherence to safety and environmental regulations. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
I. Hazard Assessment and Waste Profile
Due to its chemical structure, this compound presents potential hazards. Pyrazole derivatives are known for a wide range of pharmacological activities and should be handled with care.[1] More significantly, as a halogenated organic compound, it is presumed to be hazardous and requires disposal through regulated channels.[2][3] Halogenated organic wastes are typically disposed of via incineration at specialized hazardous waste facilities.[2]
Under no circumstances should this compound or its containers be disposed of in regular trash or discharged down the drain.
II. Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure that the following personal protective equipment is worn:
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood. |
III. Step-by-Step Disposal Protocol
The primary method for disposing of this compound and its contaminated materials is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal service.[1][4]
Step 1: Waste Segregation
Proper waste segregation is critical to prevent accidental chemical reactions and ensure correct disposal.[4]
-
Solid Waste:
-
Collect any unused or expired solid this compound in a designated, sealed container clearly labeled for "Halogenated Organic Waste."[2][3]
-
All materials that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must also be placed in this container.[4]
-
-
Liquid Waste:
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[1]
-
Labeling: The waste container must be clearly labeled with the following information:[1][6]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents with their approximate concentrations.
-
The date when waste accumulation began.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1]
-
This area should be secure and away from incompatible materials.
Step 4: Waste Pickup and Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a waste pickup.[4]
-
Provide a detailed inventory of the waste, including the chemical names and quantities.
-
Follow all specific instructions provided by the EHS or the disposal contractor for packaging and preparing the waste for transport.
Step 5: Decontamination
-
Any glassware or equipment that has come into contact with this compound should be decontaminated.
-
The initial rinseate from the cleaning process must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may be disposed of according to standard laboratory procedures, pending your institution's specific guidelines.
IV. Spill Management
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material and place it in a sealed container for disposal as halogenated organic waste. Ventilate the area thoroughly. For large spills, contact your institution's EHS department for assistance.
References
Personal protective equipment for handling 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Essential Safety and Handling Guide for 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling halogenated aromatic compounds and pyrazole derivatives and are intended to ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to prevent exposure through skin contact, inhalation, or ingestion. All handling of this compound should be conducted in a certified chemical fume hood.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles | Must meet national equivalent standards (e.g., EN166). Required for all handling. |
| Face Shield | To be worn in conjunction with goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is required. Use nitrile or viton gloves and inspect for integrity before each use. Dispose of contaminated gloves properly[5]. |
| Body Protection | Laboratory Coat | Standard for all laboratory work. Should be buttoned completely. |
| Impervious Clothing/Apron | Recommended to prevent skin contact, especially when handling larger quantities. | |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used if there is a risk of generating dust or aerosols outside of a fume hood[6]. |
Operational Plan
Preparation and Handling
-
Designated Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[5].
-
Pre-Handling Check : Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Weighing and Transferring :
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula for transfers and avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During Reaction :
-
Keep all containers tightly closed when not in use.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE carefully, avoiding self-contamination. The outer gloves should be removed first, followed by the inner gloves after handling is complete.
-
Wash hands thoroughly with soap and water after removing PPE[5].
-
Disposal Plan
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste. Do not dispose of it down the drain[5].
Waste Segregation and Collection
-
Waste Container : Use a designated, properly labeled, and sealed container for all waste containing this compound. The container should be marked as "Hazardous Waste: Halogenated Organic Compounds"[7][8][9].
-
Segregation :
-
Solid Waste : Collect any contaminated solid waste, such as used gloves, weighing paper, and absorbent pads, in a sealed, labeled plastic bag and place it in the designated solid hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing the compound in a sealed, compatible container. Ensure the container is stored in secondary containment to prevent spills.
-
Spill Management :
-
For small spills within the fume hood, use an inert absorbent material to clean up the spill. Place the absorbent material in a sealed bag and dispose of it as halogenated hazardous waste[7].
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[7].
-
Waste Disposal Procedure
-
Labeling : Ensure the hazardous waste container is accurately labeled with the full chemical name and approximate quantities of all constituents[9].
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials[7].
-
Collection : When the container is nearly full, contact your institution's EHS department to arrange for pickup and proper disposal according to local and national regulations.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate | C18H16ClN3O3 | CID 11710166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chempanda.com [chempanda.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
